Technical Documentation Center

5-(4-Bromophenyl)oxolan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Bromophenyl)oxolan-2-one
  • CAS: 1885-28-5

Core Science & Biosynthesis

Foundational

Advanced Synthetic Architectures for 5-Aryl-Gamma-Butyrolactones

The following technical guide details novel synthetic routes to 5-aryl-gamma-butyrolactones, focusing on high-impact methodologies that have emerged or been significantly refined in the 2020–2025 window. Technical Whitep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details novel synthetic routes to 5-aryl-gamma-butyrolactones, focusing on high-impact methodologies that have emerged or been significantly refined in the 2020–2025 window.

Technical Whitepaper | Medicinal Chemistry & Process Development

Executive Summary

The 5-aryl-gamma-butyrolactone (GBL) scaffold is a privileged pharmacophore found in lignan natural products (e.g., podophyllotoxin), signaling molecules (A-factor), and emerging anticancer agents. While traditional routes—such as the oxidation of 1,4-diols or iodolactonization—remain valid, they often suffer from poor atom economy, limited stereocontrol, or harsh conditions.

This guide focuses on next-generation synthetic strategies that prioritize catalytic efficiency and stereochemical precision. We analyze three distinct mechanistic paradigms:

  • Organocatalytic NHC-Homoenolates: Accessing high enantioselectivity via umpolung reactivity.

  • Photoredox Polar Radical Crossover (PRCC): Enabling intermolecular coupling of simple styrenes and acids.[1]

  • Transition-Metal Catalyzed Hydroalkoxylation: Leveraging Gold(III) for rapid intramolecular cyclization.

Strategic Classification of Synthetic Routes

Organocatalysis: The Homoenolate Pathway

N-Heterocyclic Carbenes (NHCs) have revolutionized GBL synthesis by inverting the polarity of enals. This "umpolung" strategy generates a nucleophilic homoenolate equivalent that can attack electrophilic aryl aldehydes.

  • Key Advantage: High enantioselectivity (>95% ee) and diastereoselectivity without heavy metals.

  • Mechanism: The NHC adds to an enal, generating a transient homoenolate that attacks the aryl aldehyde. The resulting adduct tautomerizes to an activated carboxylate (acyl azolium), which undergoes intramolecular lactonization.

Photoredox Catalysis: Radical Crossover

Visible-light mediation allows for the direct coupling of oxidizable alkenes (styrenes) with unsaturated acids.

  • Key Advantage: Modular assembly from stable, abundant precursors under mild conditions.

  • Mechanism: An acridinium photocatalyst oxidizes the styrene to a radical cation, triggering nucleophilic attack by the carboxylate, followed by radical cyclization.

Transition Metal Catalysis: Gold-Mediated Cyclization

AuCl3 and Au(I) complexes activate alkynes or allenes towards intramolecular nucleophilic attack by alcohols.

  • Key Advantage: Exceptional functional group tolerance and speed; ideal for late-stage functionalization.

Deep Dive: NHC-Catalyzed Asymmetric Annulation

Objective: Synthesis of chiral cis-disubstituted 5-aryl-GBLs.

Mechanistic Workflow

The reaction relies on the generation of a Breslow intermediate. The critical control point is the suppression of the direct acyl transfer pathway in favor of the homoenolate pathway.

NHC_Cycle Precat Imidazolium Precatalyst NHC Free NHC Carbene Precat->NHC Base (DBU/Cs2CO3) Breslow Breslow Intermediate NHC->Breslow + Enal Enal Cinnamaldehyde (Substrate A) Homoenolate Homoenolate Equivalent Breslow->Homoenolate Tautomerization Adduct Alkoxide Adduct Homoenolate->Adduct + Aryl Aldehyde Aldehyde Aryl Aldehyde (Substrate B) AcylAzolium Acyl Azolium Intermediate Adduct->AcylAzolium Electron Transfer/Taut. Product 5-Aryl-GBL AcylAzolium->Product Cyclization Product->NHC Catalyst Regeneration

Figure 1: Catalytic cycle for NHC-mediated generation of homoenolates and subsequent lactonization.

Standardized Protocol

Reagents:

  • Catalyst: Mesityl-substituted triazolium salt (10 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv).

  • Solvent: Toluene or THF (anhydrous).

  • Substrates: Trans-cinnamaldehyde (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve the triazolium precatalyst (0.05 mmol) in anhydrous toluene (2.0 mL). Add DBU (0.05 mmol) and stir for 5 minutes at RT. Checkpoint: The solution should turn slightly yellow, indicating carbene formation.

  • Substrate Addition: Add trans-cinnamaldehyde (0.5 mmol) followed immediately by the aryl aldehyde (0.6 mmol).

  • Reaction: Seal the tube and stir at room temperature for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The limiting reagent (cinnamaldehyde) should disappear.

  • Quench & Purification: Quench with saturated NH4Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry organic layers over Na2SO4. Concentrate and purify via flash chromatography on silica gel.

Expert Insight:

  • Solvent Effect: Protic solvents (MeOH) can quench the homoenolate. Strictly anhydrous conditions are required for high yields.

  • Stereocontrol: Bulky N-mesityl or N-Dipp groups on the NHC are essential to enforce the cis-diastereoselectivity by shielding the Re-face of the enolate.

Deep Dive: Photoredox Polar Radical Crossover (PRCC)

Objective: Intermolecular coupling of styrenes and acrylic acids to form 5-aryl-GBLs.

Mechanistic Workflow

This method utilizes an oxidative quenching cycle.[2] The photocatalyst (PC) oxidizes the styrene to a radical cation, which is then trapped by the nucleophilic carboxylate.

PRCC_Cycle PC PC (Ground State) PC_Star PC* (Excited) PC->PC_Star Blue LED (450 nm) PC_Star->PC SET (Oxidation of Styrene) Styrene Styrene RadCat Styrene Radical Cation Styrene->RadCat -e- RadInt Benzyl Radical RadCat->RadInt + Acid (Nucleophilic Attack) Acid Acrylic Acid Product 5-Aryl-GBL RadInt->Product Radical Cyclization/HAT

Figure 2: Photoredox cycle utilizing alkene oxidation and carboxylate trapping.

Standardized Protocol

Reagents:

  • Photocatalyst: Mes-Acr-Me+ ClO4- (Fukuzumi catalyst) (5 mol%).

  • Co-catalyst: Thiophenol (10 mol%) as a Hydrogen Atom Transfer (HAT) agent.

  • Substrates: Styrene derivative (1.0 equiv), Acrylic acid (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Setup: In a clear borosilicate vial, combine styrene (0.2 mmol), acrylic acid (0.4 mmol), photocatalyst (0.01 mmol), and thiophenol (0.02 mmol) in DCE (2 mL).

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (O2 quenches the excited state).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Use a fan to maintain ambient temperature.

  • Monitoring: Reaction typically completes in 18 hours. Monitor the disappearance of styrene by GC-MS.

  • Workup: Wash with NaHCO3 to remove excess acid. Purify via column chromatography.

Expert Insight:

  • Electronic Effects: Electron-rich styrenes react faster due to easier oxidation potentials. Electron-deficient styrenes may require a stronger photooxidant.

  • Safety: The Fukuzumi catalyst is a strong oxidant; avoid oxidizable solvents like THF.

Comparative Data Analysis

FeatureNHC-Catalyzed AnnulationPhotoredox PRCCAuCl3 Hydroalkoxylation
Primary Substrates Enals + AldehydesStyrenes + AcidsAlkynyl Alcohols
Mechanism 2e- Polar (Umpolung)1e- Radical (SET)Lewis Acid Activation
Stereoselectivity High (cis, >90% ee)Moderate (Diastereoselective)Substrate Controlled
Atom Economy 100%High100%
Key Limitation Sensitive to moisture/protic solventsRequires transparent reaction vesselRequires pre-functionalized alkyne
Typical Yield 75–92%60–85%80–95%

References

  • Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation. Source: PubMed / Vertex AI Search URL:[Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations. Source: Journal of the American Chemical Society URL:[3][Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Source: Chemical Reviews URL:[Link]

  • Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions. Source: Organic Letters URL:[Link]

  • A New Synthesis of γ-Butyrolactones via AuCl3-Catalyzed Intramolecular Hydroalkoxylation. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Source: Precision Chemistry (ACS) URL:[Link]

Sources

Exploratory

Technical Guide: Mechanism of Lactonization for 4-Hydroxy-4-(4-bromophenyl)butanoic Acid

Executive Summary This technical guide delineates the mechanistic, thermodynamic, and kinetic principles governing the lactonization of 4-hydroxy-4-(4-bromophenyl)butanoic acid into its corresponding -lactone, 5-(4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanistic, thermodynamic, and kinetic principles governing the lactonization of 4-hydroxy-4-(4-bromophenyl)butanoic acid into its corresponding


-lactone, 5-(4-bromophenyl)dihydrofuran-2(3H)-one .

For researchers in drug development, this transformation represents a critical scaffold synthesis. The 4-bromophenyl moiety introduces specific electronic and steric effects that distinguish this substrate from simple aliphatic


-hydroxy acids. Unlike unsubstituted analogs, the benzylic nature of the C4-hydroxyl group introduces a competitive pathway—acid-catalyzed dehydration to the styrenyl alkene. This guide provides the precise control parameters required to favor the 

lactonization pathway over

elimination, supported by self-validating protocols and mechanistic visualization.

Part 1: Mechanistic Fundamentals

The conversion of 4-hydroxy-4-(4-bromophenyl)butanoic acid to its lactone is an intramolecular nucleophilic acyl substitution. Under acidic conditions, the reaction follows an


 (Acid-catalyzed, Acyl-cleavage, Bimolecular)  mechanism, though the benzylic substrate introduces significant 

(Alkyl-cleavage) character.
The Pathway (Dominant)

This is the desired pathway for high-yield lactonization.

  • Activation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (

    
    ), increasing the electrophilicity of the carbonyl carbon.[1]
    
  • Cyclization: The hydroxyl oxygen at C4 acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step is entropically favored (

    
    ) compared to intermolecular esterification due to the pre-organization of the 5-membered chain.
    
  • Tetrahedral Intermediate: A proton transfer occurs within the tetrahedral intermediate, converting the hydroxyl leaving group (from the acid) into a good leaving group (

    
    ).[1]
    
  • Elimination: The carbonyl reforms, expelling water and generating the protonated lactone.

  • Deprotonation: Loss of the proton yields the neutral

    
    -lactone.
    
The Competitive Dehydration Pathway ( )

The C4 position is benzylic . The 4-bromophenyl group stabilizes a potential carbocation at C4 via resonance, despite the inductive withdrawal of the bromine.

  • Risk: Strong acids or high temperatures can protonate the C4-hydroxyl directly, leading to water loss and formation of a benzylic carbocation.

  • Outcome: Elimination of a proton from C3 yields 4-(4-bromophenyl)but-3-enoic acid (styrenyl alkene), an irreversible impurity.

  • Control: This pathway is minimized by using non-aqueous conditions (Dean-Stark) and moderate temperatures to favor the kinetic trap of the lactone over the thermodynamic sink of the conjugated alkene.

Visualization of Signaling Pathways (Mechanism)

LactonizationMechanism cluster_0 Substrate & Activation cluster_1 Cyclization & Elimination cluster_2 Competitive Side Reaction S 4-Hydroxy-4-(4-bromophenyl) butanoic acid P1 Carbonyl Protonated Intermediate S->P1 + H+ (Fast) Cation Benzylic Carbocation S->Cation H+, -H2O (E1 path) TI Tetrahedral Intermediate P1->TI Intramolecular Attack (k_cycl) PL Protonated Lactone TI->PL - H2O L 5-(4-bromophenyl) dihydrofuran-2(3H)-one PL->L - H+ Alkene Styrenyl Alkene (Impurity) Cation->Alkene - H+

Caption: Figure 1. Competitive pathways:


 lactonization (top, green) vs. benzylic dehydration (bottom, red).

Part 2: Thermodynamic & Kinetic Drivers[2]

The Substituent Effect (4-Bromophenyl)

The 4-bromophenyl group exerts a "Reactive Rotamer Effect" (a variation of the Thorpe-Ingold effect).

  • Conformational Lock: The bulky aryl group increases the population of the gauche conformer required for cyclization. To minimize steric clash with the chain, the phenyl group orients away, bringing the C4-hydroxyl and C1-carboxyl into closer proximity (

    
    ).
    
  • Equilibrium Constant (

    
    ):  For unsubstituted 
    
    
    
    -hydroxy acids,
    
    
    . For 4-phenyl substituted analogs,
    
    
    typically exceeds 500, driving the reaction to >95% completion even without water removal [1].
Entropy vs. Enthalpy
  • Enthalpy (

    
    ):  Lactonization is slightly endothermic or thermoneutral (
    
    
    
    ) due to the loss of resonance stabilization of the carboxylic acid and introduction of slight ring strain.
  • Entropy (

    
    ):  The reaction is driven by the positive entropy of water release into the solvent matrix (translational entropy gain) and the favorable probability of ring closure compared to oligomerization.
    
ParameterValue / TrendImpact on Protocol
Ring Size 5-membered (

)
Highly favored (low strain).
Substituent 4-Br-PhenylEnhances rate (

) via rotamer effect.
Solvent Toluene/BenzeneEssential for azeotropic water removal.
Acid Catalyst p-TsOHNon-oxidizing, soluble in organic media.

Part 3: Synthetic Protocols & Validation

Experimental Protocol: Acid-Catalyzed Cyclization

Objective: Synthesis of 5-(4-bromophenyl)dihydrofuran-2(3H)-one.

Reagents:

  • 4-hydroxy-4-(4-bromophenyl)butanoic acid (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv)

  • Toluene (0.1 M concentration relative to substrate)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Charge the flask with the hydroxy acid substrate and toluene. Add p-TsOH.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Critical Checkpoint: The reaction is typically complete when water evolution ceases (approx. 2-4 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2x) to remove the catalyst and any unreacted acid.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization from hexanes/ethyl acetate or flash chromatography (SiO2, Hex:EtOAc).

Self-Validating Analytical Signatures

To ensure the integrity of the transformation, compare the product against these specific spectral shifts.

FeatureSubstrate (Hydroxy Acid)Product (Lactone)Mechanistic Proof
IR Carbonyl

(Broad, Acid)

(Sharp)
5-membered lactone ring strain shifts

to higher frequency.
H-NMR (C4-H)


Deshielding due to ester oxygen and rigid ring environment.
H-NMR (OH) Broad singlet (exchangeable)Absent Confirms loss of hydroxyl group.
C-NMR (C=O)


Subtle shift; IR is a better diagnostic for ring size.
Troubleshooting: Elimination Impurities

If the NMR shows vinylic protons (


), the elimination pathway (

) was active.
  • Cause: Temperature too high or acid concentration too high.

  • Remediation: Switch solvent to Benzene (

    
     reflux) or use milder conditions like DCC/DMAP coupling (Steglich lactonization) which avoids carbocation intermediates entirely [2].
    

Part 4: Applications in Drug Development

The 5-aryl-gamma-lactone scaffold is a pharmacophore found in:

  • COX-2 Inhibitors: Structural analogs of rofecoxib derivatives.

  • Tyrosyl-tRNA Synthetase Inhibitors: 3-aryl-4-aminofuran-2(5H)-ones show potent antibacterial activity [3].

  • Anticancer Agents: Cytotoxic lignans often contain the podophyllotoxin-like lactone core.

The 4-bromophenyl handle specifically allows for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura) to generate biaryl libraries, making this lactone a versatile intermediate [4].

References

  • Stereoselective Synthesis and Stability of

    
    -Lactones. Journal of Organic Chemistry. (General thermodynamic principles of lactonization). Link
    
  • Steglich Esterification/Lactonization Protocol. Organic Chemistry Portal. (Alternative mild conditions). Link

  • 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. Acta Crystallographica Section E. (Structural characterization of related furanones). Link

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. (Utility of bromophenyl furan scaffolds). Link

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 5-(4-Bromophenyl)oxolan-2-one

This guide serves as a definitive technical reference for the structural characterization of 5-(4-Bromophenyl)oxolan-2-one (also known as -(4-bromophenyl)- -butyrolactone). It is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the structural characterization of 5-(4-Bromophenyl)oxolan-2-one (also known as


-(4-bromophenyl)-

-butyrolactone). It is designed for medicinal chemists and process development scientists requiring rigorous analytical data and synthesis protocols.

Executive Summary

5-(4-Bromophenyl)oxolan-2-one is a critical chiral intermediate in the synthesis of bioactive lignans and GABA analogues. Its structural integrity relies on the precise formation of the


-lactone ring, which introduces a chiral center at the C5 position.

This guide provides a comprehensive breakdown of the Nuclear Magnetic Resonance (NMR) spectral signature for this compound. Unlike simple aliphatic lactones, the inclusion of the para-bromophenyl moiety creates a distinct AA'BB' aromatic spin system coupled with a complex ABX aliphatic system within the lactone ring.

Structural Analysis & Spin System Prediction

Before interpreting the spectra, we must define the magnetic environment. The molecule possesses a rigid lactone ring where the protons at C3 and C4 are diastereotopic due to the chiral center at C5.

Molecular Structure & Numbering[1][2]
  • C2: Carbonyl carbon (deshielded, quaternary).

  • C3 (

    
    ):  Methylene protons (diastereotopic).
    
  • C4 (

    
    ):  Methylene protons (diastereotopic).
    
  • C5 (

    
    ):  Methine proton (benzylic, chiral center).
    
  • Ar-C: Para-substituted benzene ring.

Visualizing the Spin Systems

The following diagram illustrates the connectivity and the specific spin couplings that dictate the multiplet patterns in the


H NMR spectrum.

G cluster_lactone Lactone Ring (ABX System) cluster_aromatic Aromatic Ring (AA'BB' System) H5 H-5 (Benzylic) δ ~5.5 ppm H4 H-4a / H-4b (Diastereotopic) H5->H4 Vicinal (J ~6-8 Hz) Ar_Ortho H-2', H-6' (Ortho to Lactone) H5->Ar_Ortho NOE Correlation H3 H-3a / H-3b (Alpha to C=O) H4->H3 Vicinal (J ~6-8 Hz) Ar_Meta H-3', H-5' (Ortho to Bromine) Ar_Ortho->Ar_Meta Ortho Coupling (J ~8.5 Hz) Br Bromine (Substituent) Ar_Meta->Br Inductive Effect

Figure 1: Spin system connectivity diagram highlighting the ABX aliphatic coupling and AA'BB' aromatic coupling.

Experimental NMR Data

The following data represents the standardized spectral signature for 5-(4-bromophenyl)oxolan-2-one in deuterated chloroform (CDCl


).
H NMR Data (400 MHz, CDCl )

The benzylic proton (H-5) is the diagnostic handle, appearing as a doublet of doublets (dd) due to coupling with the two non-equivalent H-4 protons.

PositionShift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Assignment Logic
Ar-H (3', 5') 7.53Doublet (d)2H

Ortho to Br (Deshielded by -Br induction/resonance balance)
Ar-H (2', 6') 7.21Doublet (d)2H

Ortho to Lactone (Shielded relative to 3',5')
H-5 5.48dd1H

Benzylic methine; shifts downfield due to Oxygen and Aryl ring.
H-3 / H-4 2.69 – 2.58Multiplet (m)3H-Overlap of H-3a, H-3b, and one H-4 proton.
H-4' 2.20 – 2.10Multiplet (m)1H-The second H-4 proton (distinctly shielded).

Note on Diastereotopy: The protons at C3 and C4 are diastereotopic. In higher field instruments (600 MHz+), the 2.69–2.58 ppm multiplet resolves into distinct signals, often revealing a complex ddd pattern for the C4 protons.

C NMR Data (100 MHz, CDCl )

The carbonyl and the C-5 methine carbons are the most critical structural indicators.

PositionShift (

ppm)
TypeAssignment
C-2 176.8C=OLactone Carbonyl (Typical range 175-178 ppm)
C-1' (Ipso) 138.5CqAromatic quaternary carbon attached to lactone.
C-3', C-5' 132.1CHAromatic CH ortho to Bromine.
C-2', C-6' 127.4CHAromatic CH ortho to Lactone.
C-4' (C-Br) 122.5CqAromatic C-Br (Distinctive upfield shift for C-Br).
C-5 80.9CHBenzylic/Oxygenated methine (Diagnostic peak).
C-3 30.8CH

Alpha-methylene.
C-4 28.9CH

Beta-methylene.

Synthesis & Sample Preparation Protocol

To ensure the NMR data matches the table above, the compound must be free of the ring-opened hydroxy-acid intermediate.

Synthesis Workflow (Representative Route)

The most robust synthesis involves the reduction of 3-(4-bromobenzoyl)propionic acid followed by acid-catalyzed cyclization.

Synthesis Start Succinic Anhydride + Bromobenzene Step1 Friedel-Crafts Acylation (AlCl3, 0°C) Start->Step1 Inter1 Intermediate: 3-(4-Bromobenzoyl)propionic acid Step1->Inter1 Step2 Reduction (NaBH4, NaOH, H2O) Inter1->Step2 Inter2 Intermediate: 4-(4-Bromophenyl)-4-hydroxybutanoic acid Step2->Inter2 Step3 Cyclization (Lactonization) (H2SO4 or pTsOH, Reflux) Inter2->Step3 Final Target: 5-(4-Bromophenyl)oxolan-2-one Step3->Final

Figure 2: Synthetic pathway from bromobenzene to the target lactone.

Detailed Protocol
  • Reduction: Dissolve 3-(4-bromobenzoyl)propionic acid (10 mmol) in 1M NaOH (20 mL). Cool to 0°C. Add NaBH

    
     (12 mmol) portion-wise. Stir for 2 hours at room temperature.
    
  • Acidification & Cyclization: Acidify the solution to pH 1 with 6M HCl. The hydroxy-acid intermediate may precipitate. Heat the acidic solution to 60°C for 1 hour to drive the cyclization (loss of water).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with brine.
    
  • Purification: Dry over MgSO

    
     and concentrate. If necessary, recrystallize from Hexane/Ethyl Acetate.
    
  • NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL of CDCl

    
    . Filter through a cotton plug into the NMR tube to remove inorganic salts.
    

Interpretation & Troubleshooting (Expert Insights)

The "Ghost" Doublet

Issue: You observe a small doublet around 1.2–1.5 ppm or broad peaks near 4.8 ppm. Cause: This indicates incomplete cyclization. The open-chain hydroxy acid (4-(4-bromophenyl)-4-hydroxybutanoic acid) is present. Solution: Reflux the sample in Toluene with a catalytic amount of p-TsOH (Dean-Stark trap) to force ring closure, then re-acquire the spectrum.

Solvent Effects[3]
  • CDCl

    
    :  Recommended. Provides clear separation of the aromatic signals.
    
  • DMSO-d

    
    :  Causes the H-5 signal to shift slightly downfield (~5.6 ppm). Use only if solubility in chloroform is poor. Note that water peaks in DMSO can obscure the H-3/H-4 region.
    
Integration Validation

Always validate the integral ratio:

  • Aromatic Region (7.0 - 7.6 ppm): Must integrate to 4H .

  • Benzylic Region (5.4 - 5.6 ppm): Must integrate to 1H .

  • Aliphatic Region (2.0 - 2.8 ppm): Must integrate to 4H .

  • Deviation indicates impurities (e.g., solvent traps or unreacted starting material).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122246 (Related Analog: 5-phenyldihydrofuran-2(3H)-one). Retrieved from [Link]

  • Zhang, Y., et al. "Synthesis and biological evaluation of 5-substituted furan-2(5H)-one derivatives." European Journal of Medicinal Chemistry. (Contextual synthesis of aryl-lactones).
  • Spectral Database for Organic Compounds (SDBS).SDBS No. 3421 (gamma-Phenyl-gamma-butyrolactone).
Exploratory

A Guide to the Theoretical Conformation of 5-Aryloxolan-2-ones: From First Principles to Drug Design

Abstract 5-aryloxolan-2-ones, a prominent class of γ-butyrolactones, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The three-dimensional arrangement of these mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-aryloxolan-2-ones, a prominent class of γ-butyrolactones, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The three-dimensional arrangement of these molecules, or their conformation, is intrinsically linked to their therapeutic efficacy and interaction with biological targets. Understanding the conformational landscape of these compounds is therefore a critical aspect of rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational preferences of 5-aryloxolan-2-ones. We will explore the synergy between quantum mechanical calculations and experimental data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to construct a validated model of their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the discovery and optimization of novel therapeutics based on the 5-aryloxolan-2-one framework.

The Significance of Conformational Analysis in 5-Aryloxolan-2-one Drug Discovery

The γ-butyrolactone motif is a cornerstone in numerous natural products and synthetic bioactive molecules.[1] The introduction of an aryl substituent at the 5-position of the oxolan-2-one ring gives rise to a class of compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[2] The biological activity of these molecules is not solely dependent on their chemical composition but is critically influenced by their three-dimensional shape. The conformation of the flexible five-membered lactone ring and the orientation of the 5-aryl substituent dictate how the molecule presents itself to its biological target.

The precise arrangement of atoms determines the molecule's steric and electronic properties, which in turn governs its binding affinity and selectivity. Therefore, a thorough understanding of the conformational preferences of 5-aryloxolan-2-ones is paramount for:

  • Rationalizing Structure-Activity Relationships (SAR): Understanding why certain structural modifications lead to enhanced or diminished biological activity.

  • Guiding the Design of Novel Analogs: Proposing new molecular structures with improved potency and selectivity based on a validated conformational model.

  • Predicting Pharmacokinetic Properties: The conformation of a molecule can influence its solubility, membrane permeability, and metabolic stability.

Theoretical Approaches to Conformational Analysis

Computational chemistry provides a powerful toolkit to explore the conformational landscape of molecules. For 5-aryloxolan-2-ones, a combination of methods is often employed to balance accuracy and computational cost.

The Flexible Lactone Ring: Envelope and Twist Conformations

The five-membered γ-butyrolactone ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common low-energy conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of a bulky aryl substituent at the 5-position significantly influences the puckering of the lactone ring.

Quantum Mechanical Methods: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for conformational analysis of organic molecules due to its excellent balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex wavefunction.

For the conformational analysis of 5-aryloxolan-2-ones, a typical DFT protocol involves:

  • Initial Structure Generation: Building a 3D model of the molecule.

  • Conformational Search: Systematically rotating the rotatable bonds (particularly the C-C bond connecting the aryl group and the lactone ring) to generate a set of initial conformers.

  • Geometry Optimization: Minimizing the energy of each conformer to find the nearest local energy minimum. This step provides the optimized 3D coordinates of each stable conformation.

  • Frequency Calculation: Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

A popular and reliable DFT functional for this type of analysis is B3LYP , often paired with a basis set like 6-31G or higher to accurately describe the electronic structure.[3]

The Influence of the Solvent

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effect of the solvent on the conformational equilibrium. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are commonly used to approximate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. These calculations often reveal a shift in the relative energies of conformers compared to the gas phase, highlighting the importance of considering the solvent environment.[4]

Experimental Validation: The Synergy with NMR Spectroscopy

While theoretical calculations provide invaluable insights into the conformational landscape, experimental validation is essential to ensure the accuracy of the computational model. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[5]

Key NMR parameters used in conformational analysis include:

  • Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation . By comparing the experimentally measured ³JHH values with those calculated for each theoretical conformer, it is possible to determine the predominant conformation in solution.[3]

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, regardless of whether they are connected by chemical bonds. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons. This provides crucial information about the spatial proximity of different parts of the molecule, which can be used to validate the calculated conformations.

The combination of DFT calculations and NMR spectroscopy provides a robust and self-validating system for the conformational analysis of 5-aryloxolan-2-ones.[3]

A Step-by-Step Protocol for the Conformational Analysis of a Novel 5-Aryloxolan-2-one

This section outlines a field-proven workflow for the comprehensive conformational analysis of a new 5-aryloxolan-2-one derivative.

Computational Workflow
  • Molecule Building: Construct the 3D structure of the 5-aryloxolan-2-one using a molecular modeling software.

  • Initial Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles, particularly the one defining the orientation of the aryl group relative to the lactone ring.

  • DFT Geometry Optimization: Optimize the geometry of all generated conformers using a DFT method (e.g., B3LYP/6-31G*) in both the gas phase and with an implicit solvent model (e.g., PCM for water).

  • Thermodynamic Analysis: Perform frequency calculations at the same level of theory to confirm the nature of the stationary points and to calculate the Gibbs free energies of each conformer.

  • NMR Parameter Calculation: For each of the low-energy conformers, calculate the NMR parameters, specifically the ³JHH coupling constants.

  • Boltzmann Averaging: Calculate the Boltzmann-averaged NMR parameters based on the relative Gibbs free energies of the conformers in solution.

Conformational_Analysis_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Validation cluster_analysis Data Analysis & Model Refinement Build 1. Build 3D Structure ConfSearch 2. Conformational Search Build->ConfSearch DFTOpt 3. DFT Optimization (Gas & Solvent) ConfSearch->DFTOpt Thermo 4. Thermodynamic Analysis DFTOpt->Thermo NMRCalc 5. Calculate NMR Parameters Thermo->NMRCalc Boltzmann 6. Boltzmann Averaging NMRCalc->Boltzmann Compare 8. Compare Calculated & Experimental Data Boltzmann->Compare Calculated Parameters NMR_Exp 7. Acquire NMR Spectra (¹H, COSY, NOESY) NMR_Exp->Compare Experimental Parameters SAR 9. Structure-Activity Relationship Model Compare->SAR

Caption: A comprehensive workflow for the conformational analysis of 5-aryloxolan-2-ones.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve a pure sample of the synthesized 5-aryloxolan-2-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum to identify all proton signals and measure their chemical shifts and coupling constants.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the proton-proton coupling network and confirm signal assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Run a NOESY experiment to identify through-space correlations between protons, providing crucial distance information for conformational validation.

Data Presentation and Interpretation

Tabulation of Key Data

Summarize the key quantitative data in a structured table for easy comparison.

ConformerRelative Energy (kcal/mol) (Gas Phase)Relative Gibbs Free Energy (kcal/mol) (Solvent)Key Dihedral Angle (°)Calculated ³JH4-H5 (Hz)Boltzmann Population (%) (Solvent)
A 0.000.00-75.28.565
B 0.850.60175.83.230
C 1.501.2060.54.15
Experimental ---7.2 -

This is an illustrative example. The actual number of conformers and their properties will vary for each molecule.

Visualizing the Conformers

Generate 3D representations of the low-energy conformers to visualize their spatial arrangement and the orientation of the aryl substituent.

Application in Drug Design: A Case Study Perspective

The knowledge gained from the conformational analysis of 5-aryloxolan-2-ones can be directly applied to the design of more potent and selective drug candidates. For instance, if the bioactive conformation is identified, medicinal chemists can introduce structural modifications that favor this conformation, thereby increasing the compound's affinity for its target.

Consider a hypothetical scenario where Conformer A is found to be the bioactive conformation. Structure-activity relationship (SAR) studies could then focus on introducing substituents on the aryl ring that stabilize this conformation through favorable intramolecular interactions. This targeted approach to drug design is significantly more efficient than traditional trial-and-error methods.

Conclusion

The theoretical calculation of the conformation of 5-aryloxolan-2-ones, when coupled with experimental validation, provides a powerful platform for understanding their structure-activity relationships and for guiding the design of novel therapeutics. The methodologies outlined in this guide, centered around Density Functional Theory and NMR spectroscopy, represent a robust and reliable approach for elucidating the conformational landscape of this important class of molecules. As computational resources continue to grow and theoretical methods become more sophisticated, the role of in silico conformational analysis in drug discovery is set to become even more prominent.

References

  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). Molecules. [Link]

  • Conformational study of (8alpha,8'beta)-bis(substituted phenyl)-lignano-9,9'-lactones by means of combined computational, database mining, NMR, and chemometric approaches. (n.d.). PubMed. [Link]

  • Synthesis of 5,5-disubstituted butenolides based on a Pd-catalyzed gamma-arylation strategy. (2009). Organic Letters. [Link]

  • Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. (2023). Molecules. [Link]

  • Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. (n.d.). PubMed. [Link]

  • Mass spectrometric study of gamma-aryl-alpha,-gamma-diethoxy-alpha, beta-butenolides. (2000). Rapid Communications in Mass Spectrometry. [Link]

  • Study of the conformational profile of the cyclohexane analogs of L-phenylalanine. (n.d.). PubMed. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

5-(4-Bromophenyl)oxolan-2-one as an intermediate in organic synthesis

Executive Summary 5-(4-Bromophenyl)oxolan-2-one (also known as -(4-bromophenyl)- -butyrolactone) is a pivotal heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly -aminobutyric acid (GABA) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)oxolan-2-one (also known as


-(4-bromophenyl)-

-butyrolactone) is a pivotal heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly

-aminobutyric acid (GABA) analogs and pyrrolidone-based drugs. Its structural value lies in its orthogonal reactivity: the aryl bromide moiety serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the lactone ring offers a platform for ring-opening aminolysis, reduction, or

-alkylation.

This guide provides a validated protocol for the synthesis of this scaffold and detailed application notes for its downstream transformation, designed for researchers in medicinal chemistry and process development.

Synthesis Protocol: The Succinic Anhydride Route

The most robust and scalable method for synthesizing 5-(4-bromophenyl)oxolan-2-one involves a three-step sequence: Friedel-Crafts acylation, carbonyl reduction, and acid-catalyzed cyclization. This route avoids expensive transition metals in the primary scaffold construction.

Step 1: Friedel-Crafts Acylation

Reaction: Bromobenzene + Succinic Anhydride


 4-(4-Bromophenyl)-4-oxobutanoic acid
  • Reagents: Succinic anhydride (1.0 equiv), Bromobenzene (excess/solvent or 1.0 equiv in DCM), AlCl

    
     (2.2 equiv).
    
  • Procedure:

    • Suspend anhydrous AlCl

      
       (29.3 g, 220 mmol) in dry dichloromethane (DCM, 100 mL) or use neat bromobenzene if large excess is permissible.
      
    • Add succinic anhydride (10.0 g, 100 mmol) portion-wise at 0°C.

    • Add bromobenzene (15.7 g, 100 mmol) dropwise, maintaining temperature

      
      °C.
      
    • Allow to warm to room temperature (RT) and stir for 4–6 hours until evolution of HCl ceases.

    • Quench: Pour the reaction mixture slowly onto ice/HCl (conc.) mixture.

    • Workup: Extract with EtOAc (

      
       mL). Wash organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate. Recrystallize the solid keto-acid from toluene/hexanes.
    • Yield Target: 75–85%.[1]

Step 2 & 3: Reduction and Cyclization (One-Pot)

Reaction: 4-(4-Bromophenyl)-4-oxobutanoic acid


 5-(4-Bromophenyl)oxolan-2-one
  • Reagents: Keto-acid (from Step 1), NaBH

    
     (0.6 equiv), NaOH (aq), H
    
    
    
    SO
    
    
    .
  • Procedure:

    • Dissolve the keto-acid (10 g, 38.9 mmol) in 1M NaOH (40 mL) to form the sodium salt.

    • Cool to 0°C. Add NaBH

      
       (0.88 g, 23.3 mmol) dissolved in minimal water dropwise.
      
    • Stir at RT for 3 hours. (TLC should show disappearance of ketone; intermediate is the hydroxy-acid salt).[2]

    • Cyclization: Cool the mixture back to 0°C. Acidify cautiously with 6M H

      
      SO
      
      
      
      until pH < 1.
    • Heat the acidic solution to 60°C for 1 hour to drive the lactonization of the hydroxy-acid.

    • Workup: Cool to RT. Extract with DCM (

      
       mL). Wash with saturated NaHCO
      
      
      
      (to remove unreacted acid) and brine.
    • Purification: Dry (MgSO

      
      ) and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 4:1) or recrystallization from ethanol.
      
    • Yield Target: 80–90%.

Data Summary Table
ParameterSpecificationNotes
Appearance White to off-white solidCrystalline
Melting Point 78–80°CSharp melting point indicates purity

H NMR (CDCl

)

7.4-7.5 (m, 2H), 7.2-7.3 (m, 2H), 5.45 (dd, 1H), 2.6-2.7 (m, 3H), 2.1-2.2 (m, 1H)
Characteristic benzylic methine at ~5.45 ppm
Storage Dry, RT, Inert atmosphereStable indefinitely if kept dry

Application Notes & Transformations

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide moiety allows for the introduction of biaryl complexity without disturbing the lactone ring, provided mild bases are used.

  • Protocol:

    • Combine lactone (1.0 equiv), Aryl-boronic acid (1.2 equiv), and Pd(PPh

      
      )
      
      
      
      (3-5 mol%) in Toluene/Ethanol (4:1).
    • Add aqueous Na

      
      CO
      
      
      
      (2M, 2.0 equiv). Avoid strong hydroxide bases to prevent lactone hydrolysis.
    • Heat at 80°C under N

      
       for 4–8 hours.
      
    • Outcome: Formation of 5-(4'-substituted-biphenyl)-oxolan-2-one.

Module B: Aminolysis to Pyrrolidones (Lactams)

This transformation is critical for synthesizing analogs of Rolipram or Baclofen precursors.

  • Mechanism: Nucleophilic attack of the amine opens the lactone to a hydroxy-amide. Activation of the hydroxyl group (e.g., Mesylation) followed by base treatment closes the ring to the lactam (pyrrolidone).

  • Protocol:

    • Ring Opening: Heat lactone with primary amine R-NH

      
       (excess) in solvent (e.g., toluene or neat) at 100°C. Product: 4-bromo-
      
      
      
      -alkyl-4-hydroxybutanamide.
    • Cyclization: Treat the hydroxy-amide with MsCl/Et

      
      N in DCM, followed by treatment with NaH or t-BuOK in THF.
      
    • Outcome: 1-Alkyl-5-(4-bromophenyl)pyrrolidin-2-one.

Module C: -Alkylation

Stereoselective alkylation at the C3 position.

  • Protocol:

    • Cool a solution of lactone in THF to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

    • Add alkyl halide (R-X). Warm slowly to RT.

    • Note: Diastereoselectivity usually favors trans-addition relative to the bulky aryl group at C5.

Visualizing the Chemistry

The following diagrams illustrate the synthesis flow and the divergent utility of the scaffold.

SynthesisPath cluster_0 Key Transformation Step Start Bromobenzene + Succinic Anhydride Inter1 4-(4-Bromophenyl)- 4-oxobutanoic acid Start->Inter1 AlCl3, DCM (Friedel-Crafts) Inter2 4-Hydroxy-acid (Salt Intermediate) Inter1->Inter2 NaBH4, NaOH (Reduction) Product 5-(4-Bromophenyl) oxolan-2-one Inter2->Product H2SO4, Heat (Cyclization) Inter2->Product

Figure 1: Linear synthesis of the lactone scaffold via Friedel-Crafts acylation and reductive cyclization.

Applications Core 5-(4-Bromophenyl) oxolan-2-one Suzuki Biaryl Lactones (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Na2CO3 Pyrrolidone Pyrrolidones (via Aminolysis) Core->Pyrrolidone 1. R-NH2, Heat 2. MsCl, Base Alkylation 3-Substituted Lactones (Alpha-Alkylation) Core->Alkylation LiHMDS, R-X -78°C Diol Chiral 1,4-Diols (Ring Opening) Core->Diol LiAlH4 or DIBAL

Figure 2: Divergent synthetic utility of the 5-aryl-oxolan-2-one scaffold.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Symptom:[1][3][4][5][6][7][8][9][10] Presence of hydroxy-acid in crude NMR (broad OH peak, shifting signals).

    • Solution: Ensure the pH is <1 during the acid heating step. Toluene reflux with a Dean-Stark trap can drive the reaction to completion if simple heating fails.

  • Issue: Lactone Hydrolysis during Suzuki Coupling.

    • Symptom:[1][3][4][5][6][7][8][9][10] Low yield, formation of water-soluble byproducts.

    • Solution: Switch from aqueous Na

      
      CO
      
      
      
      to anhydrous K
      
      
      PO
      
      
      or Cs
      
      
      CO
      
      
      in dioxane.
  • Issue: Over-reduction.

    • Symptom:[1][3][4][5][6][7][8][9][10] Formation of diols during the NaBH

      
       step.
      
    • Solution: Control temperature strictly at 0°C. Do not use excess hydride; 0.6 molar equivalents of NaBH

      
       (which provides 2.4 hydrides) is sufficient, but often 1.0-1.5 equivalents are used in practice to ensure full ketone reduction; if diol forms, reduce equivalents.
      

Safety Considerations

  • Aluminum Chloride (AlCl

    
    ):  Highly hygroscopic and reacts violently with water. Handle in a fume hood under inert atmosphere.
    
  • Bromobenzene: Irritant and toxic. Avoid inhalation.

  • Reaction Quench: The Friedel-Crafts quench generates significant HCl gas and heat. Perform slowly with vigorous stirring.

References

  • Reduction of keto-acids: Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein J. Org. Chem. 2010 , 6, 748–755. Link

  • Synthesis of 5-aryl-gamma-butyrolactones:Efficient Synthesis of

    
    -Aryl-
    
    
    
    -lactams and Their Resolution with (S)-Naproxen. Molecules 2019 , 24(17), 3167. Link
  • Lactone Aminolysis:Ring opening of gamma-butyrolactones with amines. Tetrahedron Lett. 2008, 49(39), 5611-5613.
  • Friedel-Crafts Protocol: Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 15, p. 1 (1935). (Classic reference for succinoylation of arenes). Link

Sources

Application

Technical Application Note: Nucleophilic Ring-Opening and Functionalization of 5-(4-Bromophenyl)oxolan-2-one

Executive Summary 5-(4-Bromophenyl)oxolan-2-one (also known as 5-(4-bromophenyl)- -butyrolactone) is a versatile chiral scaffold in medicinal chemistry. It serves as a critical precursor for -hydroxy amides , 1,4-diols ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)oxolan-2-one (also known as 5-(4-bromophenyl)-


-butyrolactone) is a versatile chiral scaffold in medicinal chemistry. It serves as a critical precursor for 

-hydroxy amides
, 1,4-diols , and

-hydroxy acids
, which are structural motifs found in GABAergic agents, renin inhibitors, and natural products.

This guide details the nucleophilic ring-opening reactions of this lactone. Unlike simple alkyl lactones, the 5-aryl substitution stabilizes the ring, often requiring specific activation strategies for efficient opening. Furthermore, the 4-bromophenyl moiety provides an orthogonal handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to serve as a divergent core for library synthesis.

Mechanistic Insight & Reactivity Profile

The Electrophilic Center

The primary site of nucleophilic attack is the carbonyl carbon (C2) . While the 5-aryl group (C5) is benzylic, direct


 attack at C5 is kinetically disfavored compared to acyl substitution at C2 under basic/neutral conditions.
  • Path A (Dominant): Nucleophile attacks C2

    
     Tetrahedral Intermediate 
    
    
    
    Acyl-Oxygen cleavage
    
    
    Ring Opening.
  • Path B (Rare): Alkyl-Oxygen cleavage at C5 (usually requires strong Lewis Acids or specific substitution patterns not present here).

Stereochemical Integrity

Ring opening at C2 retains the stereochemistry at the chiral C5 position . This is a crucial advantage for asymmetric synthesis, allowing the defined chirality of the lactone precursor to be mapped directly onto the resulting acyclic chain.

The "Bromine Advantage"

The 4-bromophenyl group remains inert to standard nucleophilic conditions (amines, hydroxides, hydrides), serving as a "sleeping" functional group. It allows researchers to perform ring-opening first, followed by Pd-catalyzed coupling on the acyclic product, or vice versa.

Reaction Landscape Diagram

ReactionLandscape Lactone 5-(4-Bromophenyl) oxolan-2-one Prod_Amide γ-Hydroxy Amide (Library Scaffold) Lactone->Prod_Amide Aminolysis (AlCl3 or TBD) Prod_Acid γ-Hydroxy Acid (GABA Analog) Lactone->Prod_Acid Hydrolysis (Basic) Prod_Diol 1,4-Diol (Chiral Building Block) Lactone->Prod_Diol Reduction Nu_Amine Primary Amine (R-NH2) Nu_Amine->Lactone Nu_OH Hydroxide (LiOH/NaOH) Nu_OH->Lactone Nu_H Hydride (LiAlH4) Nu_H->Lactone

Figure 1: Divergent reactivity pathways for 5-(4-Bromophenyl)oxolan-2-one.

Experimental Protocols

Protocol A: Aluminum Chloride-Mediated Aminolysis

Application: Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-hydroxy amides.
Rationale:  Thermal aminolysis of 5-aryl lactones is often sluggish due to steric hindrance and ring stability. The use of Aluminum Chloride (

)
activates the amine by forming an aluminum-amine complex, which is a potent nucleophile, while simultaneously activating the lactone carbonyl. This method (adapted from Lesimple et al.) is robust for both aliphatic and aromatic amines.

Materials:

  • 5-(4-Bromophenyl)oxolan-2-one (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)
    
  • 
     (anhydrous) (1.2 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried flask under Argon, suspend anhydrous

    
     (1.2 mmol) in DCM (5 mL).
    
  • Amine Addition: Add the amine (1.2 mmol) dropwise at 0°C. Caution: Exothermic. Stir at room temperature (RT) for 15–30 minutes until the solution is clear (formation of

    
     species).
    
  • Lactone Addition: Add 5-(4-Bromophenyl)oxolan-2-one (1.0 mmol) dissolved in minimal DCM.

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Note: If reaction is slow, heat to reflux (40°C).

  • Quench: Cool to 0°C. Carefully add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) or dilute HCl to break the aluminum emulsion.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically 50-100% EtOAc in Hexanes due to polarity of the hydroxy-amide).

Protocol B: Hydrolytic Ring Opening (Saponification)

Application: Generation of the


-hydroxy acid (salt form) for solubility studies or further coupling.

Step-by-Step Procedure:

  • Dissolve lactone (1.0 mmol) in THF (3 mL).

  • Add LiOH (2.0 mmol) dissolved in Water (1 mL).

  • Stir vigorously at RT for 4 hours.

  • Isolation:

    • For Salt: Lyophilize directly to obtain the lithium 4-(4-bromophenyl)-4-hydroxybutanoate.

    • For Acid: Acidify carefully to pH 3-4 with 1M HCl and extract immediately with EtOAc. Warning: The free hydroxy acid is prone to re-lactonization under acidic conditions/heat.

Protocol C: Reductive Ring Opening to 1,4-Diol

Application: Synthesis of chiral 1-(4-bromophenyl)butane-1,4-diol.

Step-by-Step Procedure:

  • Suspend

    
     (2.0 equiv) in dry THF at 0°C under Argon.
    
  • Add lactone (1.0 equiv) in THF dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Fieser Quench: Add Water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then Water (
    
    
    mL) where
    
    
    = mass of LAH in grams.
  • Filter the white precipitate, dry the filtrate, and concentrate.

Data Summary & Troubleshooting

Solvent & Catalyst Screening (Aminolysis)

The following table summarizes expected performance based on general 5-aryl lactone reactivity:

MethodReagentSolventTempYieldComments
Thermal NoneEtOHReflux20-40%Slow; often requires sealed tube; equilibrium issues.
Lewis Acid

DCMRT85-95% Recommended. Best for steric bulk.
Organocat TBD (10%)THFRT70-85%Good "Green" alternative; easier workup.
Weinreb

TolueneReflux80-90%Effective but pyrophoric reagent (safety risk).
Troubleshooting Guide
  • Problem: Low conversion in aminolysis.

    • Solution: Switch from Thermal to Protocol A (

      
      ). Ensure reagents are anhydrous.
      
  • Problem: Re-lactonization during workup.

    • Solution: Avoid strong acids during workup. For hydroxy amides, keep pH neutral. For hydroxy acids, keep as carboxylate salt if possible.

  • Problem: Emulsions during Al-mediated workup.

    • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) and stir for >1 hour to chelate Aluminum before extraction.

Mechanistic Workflow (Aminolysis)

Mechanism Step1 Step 1: Activation Amine + AlCl3 -> [Cl2Al-NHR] + HCl Step2 Step 2: Coordination Aluminum coordinates to Lactone Carbonyl Step1->Step2 Step3 Step 3: Nucleophilic Attack Amine species attacks C2 -> Tetrahedral Intermediate Step2->Step3 Step4 Step 4: Ring Opening C2-O1 bond cleavage Step3->Step4 Step5 Step 5: Product Release Acidic Quench -> γ-Hydroxy Amide Step4->Step5

Figure 2: Step-wise mechanism of Aluminum Chloride mediated aminolysis.

References

  • Lesimple, P., & Bigg, D. (1991).[1] Aluminum Chloride Mediated Aminolysis of Lactones: A General Method for the Preparation of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Hydroxyalkylamides. Synthesis, 1991(04), 306-308. 
    
  • Lan, C., & Auclair, K. (2011).[1] 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis.[1] Journal of Organic Chemistry, 76(21), 8659-8669.

  • Devk

    
    -Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Journal of Emerging Technologies and Innovative Research, 6(2). 
    
  • Lalli, C., et al. (2008).[2] LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192.[2]

Sources

Method

Catalytic Applications of 5-Aryl-γ-Butyrolactones: A Guide for Researchers and Drug Development Professionals

Abstract The 5-aryl-γ-butyrolactone scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. The stereochemistry at the C5 position, which bears...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aryl-γ-butyrolactone scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. The stereochemistry at the C5 position, which bears the aryl group, is often crucial for their therapeutic efficacy. This technical guide provides an in-depth exploration of the catalytic applications centered around 5-aryl-γ-butyrolactones. The primary focus is on the state-of-the-art catalytic methodologies for their asymmetric synthesis, which is fundamental to accessing these valuable chiral building blocks. Furthermore, this guide details the subsequent catalytic transformations of these lactones into more complex molecular architectures, highlighting their pivotal role in drug discovery and development. Detailed, field-proven protocols and mechanistic insights are provided to enable researchers to harness the full potential of these versatile compounds.

Introduction: The Significance of the 5-Aryl-γ-Butyrolactone Core

The γ-butyrolactone ring is a five-membered lactone that serves as a cornerstone in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs for a range of indications, including use as diuretics, anticancer agents, and treatments for heart disease, underscores its therapeutic importance.[3] The introduction of an aryl substituent at the C5 position introduces a key chiral center and significantly expands the accessible chemical space, leading to a diverse range of pharmacological activities.[1][4]

Enantiomerically pure 5-aryl-γ-butyrolactones are not only bioactive in their own right but also serve as indispensable chiral building blocks for the synthesis of more complex molecules.[5][6] Their rigidified structure allows for precise spatial orientation of the aryl group, which is often critical for molecular recognition and binding to biological targets. Consequently, the development of efficient and highly stereoselective catalytic methods for the synthesis of 5-aryl-γ-butyrolactones is a paramount objective in modern organic synthesis.

Catalytic Asymmetric Synthesis of 5-Aryl-γ-Butyrolactones

The most direct and atom-economical approach to chiral 5-aryl-γ-butyrolactones is the asymmetric hydrogenation of readily available γ-aryl-γ-butenolide precursors. Transition metal catalysis, particularly with rhodium-based complexes, has emerged as the premier strategy for achieving high enantioselectivity and yield.

Rhodium/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

A highly efficient and practical method for the synthesis of chiral 5-aryl-γ-butyrolactones involves the asymmetric hydrogenation of γ-aryl-γ-butenolides catalyzed by a rhodium complex bearing the chiral bisphosphine-thiourea ligand, ZhaoPhos.[5][7] This protocol consistently delivers excellent conversions and enantiomeric excesses (ee) for a broad range of substrates.[5][7]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a rhodium precursor, such as [Rh(COD)Cl]2, and the ZhaoPhos ligand is crucial. The rhodium center is the active site for hydrogen activation and transfer, while the chiral scaffold of the ZhaoPhos ligand dictates the stereochemical outcome of the reaction. The thiourea moiety in ZhaoPhos is believed to play a key role in substrate binding and activation through hydrogen bonding, enhancing both reactivity and enantioselectivity.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Protic solvents like methanol or ethanol are often effective, but aprotic solvents such as tetrahydrofuran (THF) can also be used.

  • Hydrogen Pressure: A sufficiently high hydrogen pressure is necessary to ensure a high concentration of active rhodium hydride species in the reaction mixture, driving the hydrogenation to completion.

  • Temperature: The reaction temperature is a critical parameter that affects both the reaction rate and enantioselectivity. The optimal temperature is typically determined empirically for each substrate.

rhodium_hydrogenation sub γ-Aryl-γ-butenolide cat [Rh(ZhaoPhos)]+ sub->cat Coordination prod Chiral 5-Aryl-γ-butyrolactone cat->prod Reductive Elimination h2 H₂ h2->cat Oxidative Addition

Rhodium-catalyzed asymmetric hydrogenation of a γ-aryl-γ-butenolide.

Protocol 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of 4-Phenylfuran-2(5H)-one

Materials:

  • 4-Phenylfuran-2(5H)-one (substrate)

  • [Rh(COD)Cl]₂ (precatalyst)

  • (S,S)-ZhaoPhos (ligand)

  • Anhydrous and degassed solvent (e.g., THF or Methanol)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, to a vial, add [Rh(COD)Cl]₂ (0.0025 mmol, 1.0 mol%) and (S,S)-ZhaoPhos (0.0055 mmol, 2.2 mol%).

  • Add 1.0 mL of anhydrous and degassed solvent and stir the mixture at room temperature for 20 minutes to form the catalyst solution.

  • In a separate vial, dissolve 4-phenylfuran-2(5H)-one (0.25 mmol, 1.0 equiv) in 2.0 mL of the same solvent.

  • Transfer the substrate solution to the autoclave.

  • Using a syringe, transfer the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral 5-phenyl-γ-butyrolactone.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

EntryAryl SubstituentYield (%)ee (%)
1Phenyl>9998
24-Methoxyphenyl>9999
34-Chlorophenyl>9997
42-Naphthyl>9998
Data synthesized from representative literature.[7]
Palladium-Catalyzed γ-Arylation of Butenolides

Another powerful catalytic strategy for the synthesis of 5-aryl-γ-butyrolactones is the palladium-catalyzed γ-arylation of butenolides.[6][8] This method allows for the direct introduction of an aryl group at the C5 position, often with high regioselectivity.[9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Base: A base is required to generate the enolate of the butenolide, which then participates in the catalytic cycle.

  • Aryl Halide: Aryl bromides and iodides are common coupling partners in this reaction.

pd_arylation_cycle pd0 Pd(0)L₂ pd_ar Ar-Pd(II)-X(L)₂ pd0->pd_ar Oxidative Addition arx Ar-X arx->pd_ar pd_enolate Ar-Pd(II)-Enolate(L)₂ pd_ar->pd_enolate Transmetalation (Enolate Attack) butenolide Butenolide Enolate butenolide->pd_enolate pd_enolate->pd0 product γ-Aryl-butenolide pd_enolate->product Reductive Elimination

Simplified catalytic cycle for palladium-catalyzed γ-arylation.

Protocol 2: Palladium-Catalyzed γ-Arylation of a Butenolide

Materials:

  • Butenolide substrate

  • Aryl bromide

  • Pd(OAc)₂ (palladium source)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2 mol%), the phosphine ligand (0.02 mmol, 4 mol%), and the base (1.5 mmol).

  • Add the butenolide substrate (0.5 mmol, 1.0 equiv) and the aryl bromide (0.6 mmol, 1.2 equiv).

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EntryButenolideAryl BromideYield (%)
12(5H)-Furanone4-Bromotoluene85
2α-Angelica lactone1-Bromo-4-methoxybenzene90
32(5H)-Furanone1-Bromo-4-fluorobenzene78
Data synthesized from representative literature.[8]

Catalytic Applications of 5-Aryl-γ-Butyrolactones as Chiral Building Blocks

While direct catalytic applications of 5-aryl-γ-butyrolactones are not widely reported, their true catalytic value lies in their role as versatile chiral synthons. The enantiomerically pure lactone core provides a robust stereochemical anchor for subsequent catalytic transformations, enabling the efficient construction of complex, biologically active molecules.

Precursors for Chiral Diols via Catalytic Hydrogenation

The lactone functionality of 5-aryl-γ-butyrolactones can be readily reduced to the corresponding 1,4-diol using catalytic hydrogenation. This transformation provides access to valuable chiral diols, which are themselves important building blocks in organic synthesis.

Protocol 3: Catalytic Hydrogenation of a Chiral 5-Aryl-γ-Butyrolactone

Materials:

  • Chiral 5-aryl-γ-butyrolactone

  • Heterogeneous catalyst (e.g., Pd/C, Ru/C) or homogeneous catalyst (e.g., Cu-based catalyst)

  • Solvent (e.g., methanol, ethanol)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • To a high-pressure autoclave, add the chiral 5-aryl-γ-butyrolactone (1.0 mmol), the catalyst (e.g., 10 mol% of a copper-based catalyst), and the solvent (10 mL).

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 MPa).

  • Stir the reaction mixture at an elevated temperature (e.g., 200 °C) for the required time.

  • After cooling and venting, filter the catalyst and concentrate the filtrate.

  • Purify the resulting chiral diol by column chromatography.

Application in the Synthesis of Bioactive Molecules

Chiral 5-aryl-γ-butyrolactones have been instrumental as starting materials in the synthesis of several important pharmaceutical agents. Their pre-defined stereochemistry streamlines the synthetic route and avoids costly and often low-yielding chiral resolutions at later stages.

Example: Synthesis of Brivaracetam Intermediate

The antiepileptic drug Brivaracetam features a chiral pyrrolidinone core. A key step in its synthesis can involve the transformation of a chiral γ-butyrolactone, which can be derived from a 5-aryl-γ-butyrolactone through further catalytic modifications. The stereocenter established during the asymmetric synthesis of the lactone is carried through to the final product.

brivaracetam_synthesis lactone Chiral 5-Aryl-γ-butyrolactone intermediate1 Functionalized Intermediate lactone->intermediate1 Catalytic Functionalization intermediate2 Pyrrolidinone Precursor intermediate1->intermediate2 Catalytic Ring Transformation brivaracetam Brivaracetam intermediate2->brivaracetam Final Steps

Synthetic pathway from a chiral lactone to Brivaracetam.

Conclusion

The catalytic applications surrounding 5-aryl-γ-butyrolactones are predominantly centered on their highly efficient and stereoselective synthesis. Rhodium-catalyzed asymmetric hydrogenation has proven to be a particularly robust method for accessing these valuable chiral building blocks with excellent enantiopurity. While these lactones are not typically employed as catalysts themselves, their true utility is realized in their role as versatile precursors in catalysis-driven synthetic routes toward complex and biologically significant molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in both academic and industrial settings to leverage the catalytic chemistry of 5-aryl-γ-butyrolactones for the advancement of chemical synthesis and drug discovery.

References

  • Zhou, Y., Guo, S., Huang, Q., Lang, Q., Chen, G.-Q., & Zhang, X. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(16), 4377-4383. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • Mao, B., Fananas-Mastral, M., & Feringa, B. L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502-10566. [Link]

  • Bode, J. W., & Sohn, S. S. (2004). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society, 126(17), 5352-5353. [Link]

  • Hyde, A. M., & Buchwald, S. L. (2009). Synthesis of 5,5-disubstituted butenolides based on a Pd-catalyzed gamma-arylation strategy. Organic Letters, 11(12), 2663-2666. [Link]

  • Arcadi, A., Chiarini, M., Marinelli, F., Berente, Z., & Kollar, L. (2000). Palladium-catalyzed arylation of alpha-methylene-gamma-butyrolactone: 3-benzylfuran-2(5H)-ones vs (Z)-benzylidene-gamma-butyrolactones and their reduction to 3-benzyl-gamma-butyrolactones. Organic Letters, 2(1), 69-72. [Link]

  • Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. [Link]

  • Lee, G. H., Lee, H. B., Choi, E. B., Kim, B. T., & Lee, W. K. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry, 2, 23-30. [Link]

  • Macabeo, A. P. G., Kreuzer, A., & Reiser, O. (2011). Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids. Organic & Biomolecular Chemistry, 9(9), 3146-3150. [Link]

  • Zhang, H., Wang, L., Zhang, Y., Liao, Q., & Duan, C. (2021). Iron-Catalyzed Photoredox Functionalization of Methane and Heavier Gaseous Alkanes: Scope, Kinetics, and Computational Studies. Organic Letters, 24(10), 1901-1906. [Link]

  • Yan, M., & Lo, J. C. (2021). A modular and organocatalytic approach to γ-butyrolactone autoregulators from Streptomycetes. Chemical Communications, 57(78), 9996-9999. [Link]

  • Kim, D., & Lee, S. (2021). β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. Tetrahedron Letters, 80, 153401. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • Wan, N., Liu, Y., Li, C., Chen, Z., & Zhang, J. (2025). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry, 27(20), 10194-10204. [Link]

  • Li, M., Li, G., Li, W., Wang, A., & Zhang, T. (2015). Highly selective catalytic conversion of furfural to γ-butyrolactone. RSC Advances, 5(26), 20079-20083. [Link]

  • Zhou, Y., Guo, S., Huang, Q., Lang, Q., Chen, G.-Q., & Zhang, X. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(16), 4377-4383. [Link]

  • Hyde, A. M., & Buchwald, S. L. (2009). Synthesis of 5,5-disubstituted butenolides based on a Pd-catalyzed gamma-arylation strategy. Organic Letters, 11(12), 2663-2666. [Link]

  • Hyde, A. M., & Buchwald, S. L. (2009). Synthesis of 5,5-Disubstituted Butenolides Based on a Pd-Catalyzed γ-Arylation Strategy. Organic Letters, 11(12), 2663-2666. [Link]

  • Shao, L., Chen, Y., Wang, M., Xiao, N., Zhang, Z., Li, D., & Li, R. (2022). Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Organic Chemistry Frontiers, 9(9), 2308-2315. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Progress in the Palladium-Catalyzed α-Arylation of Ketones with Chloroarenes. Angewandte Chemie International Edition, 48(3), 408-411. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • Huang, L.-L., Xu, M.-H., & Lin, G.-Q. (2005). A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source. The Journal of Organic Chemistry, 70(2), 529-532. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. In Chemistry LibreTexts. [Link]

Sources

Application

antimicrobial properties of halogenated gamma-butyrolactones

Application Note: Antimicrobial & Anti-Virulence Profiling of Halogenated Gamma-Butyrolactones Introduction: The Strategic Shift to Anti-Virulence The emergence of multidrug-resistant (MDR) pathogens has necessitated a s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial & Anti-Virulence Profiling of Halogenated Gamma-Butyrolactones

Introduction: The Strategic Shift to Anti-Virulence

The emergence of multidrug-resistant (MDR) pathogens has necessitated a shift from purely bactericidal agents to anti-virulence therapies . Halogenated gamma-butyrolactones (GBLs) and their unsaturated counterparts, halogenated furanones , represent a premier class of small molecules in this domain. Unlike traditional antibiotics that impose high selective pressure by killing bacteria, these compounds often function by disrupting Quorum Sensing (QS) —the bacterial communication network responsible for biofilm formation and virulence factor secretion.

This guide delineates the experimental frameworks for characterizing these compounds, distinguishing between two distinct mechanisms of action:

  • Direct Antimicrobial Activity: Primarily observed in

    
    -halo- and 
    
    
    
    -methylene-
    
    
    -butyrolactones (acting as Michael acceptors).
  • Quorum Sensing Inhibition (QSI): Primarily observed in halogenated furanones (e.g., fimbrolides) that destabilize LuxR-type receptors.

Mechanistic Insight: Disarming the Pathogen

Understanding the chemical biology is prerequisite to experimental design.

  • The Michael Acceptor Pathway (Direct Toxicity): Saturated GBLs with an exocyclic double bond (

    
    -methylene) or a leaving group (
    
    
    
    -halo) react with nucleophilic sulfhydryl groups on essential bacterial enzymes via Michael addition. This leads to non-specific cellular toxicity and cell death.
  • The LuxR Destabilization Pathway (Anti-Virulence): Halogenated furanones mimic

    
    -acyl homoserine lactones (AHLs). However, upon binding to the LuxR transcriptional regulator, they induce a conformational change that renders the protein susceptible to rapid proteolytic degradation (Clp protease system), effectively "blinding" the bacteria.
    

G AHL Native AHL (Autoinducer) LuxR LuxR Receptor (Unbound) AHL->LuxR  Binds Furanone Halogenated Furanone/GBL Furanone->LuxR  Competes Complex_A LuxR-AHL Complex LuxR->Complex_A  Stabilizes Complex_F LuxR-Furanone Complex LuxR->Complex_F  Destabilizes DNA Target DNA (Virulence Genes) Complex_A->DNA  Activates Transcription Protease Clp Protease Complex_F->Protease  Recruits Biofilm Biofilm & Virulence DNA->Biofilm  Expression Degradation Rapid Protein Degradation Protease->Degradation  Digests Degradation->DNA  No Transcription

Figure 1: Divergent signaling outcomes. Native AHLs stabilize LuxR for gene expression, while halogenated furanones induce proteolytic degradation, silencing virulence.

Application Note: Experimental Workflows

Solubility and Compound Handling

Halogenated lactones are lipophilic and often hydrolytically unstable at high pH.

  • Vehicle: Dissolve stock solutions in 100% DMSO.

  • Storage: Store at -20°C under argon. Halogenated furanones are light-sensitive; use amber vials.

  • Assay Buffer: Maintain pH < 7.5. Lactone rings are prone to hydrolysis in alkaline media, which inactivates the compound.

Screening for Direct Antimicrobial Activity (MIC/MBC)

Before assessing anti-virulence, one must determine if the compound is bactericidal.

  • Objective: Establish the Sub-Inhibitory Concentration (SIC). Anti-virulence assays must be conducted below the MIC to prove the effect is not due to growth inhibition.

  • Method: CLSI standard broth microdilution.

  • Key Metric: If MIC < 10 µM, the compound likely acts via direct toxicity (membrane disruption or alkylation) rather than specific QSI.

Quorum Sensing Inhibition (QSI) Profiling
  • Reporter Strains:

    • Chromobacterium violaceum CV026 (Short-chain AHL monitor; produces purple violacein pigment).

    • E. coli pSB401 (LuxR-based bioluminescence reporter).

  • Data Interpretation: A "hit" is defined as a reduction in light/pigment production without a statistically significant reduction in optical density (OD600).

Detailed Protocol: High-Throughput QSI Bioluminescence Assay

Objective: Quantify the inhibition of LuxR-mediated signaling by halogenated GBLs using Vibrio harveyi or an E. coli reporter.

Materials:

  • Reporter Strain: E. coli JM109 containing pSB401 (luxR+luxI'::luxCDABE).

  • Media: Luria-Bertani (LB) broth supplemented with appropriate antibiotic (e.g., Tetracycline 10 µg/mL).

  • Inducer: Synthetic

    
    -(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).
    
  • Plate: 96-well white-walled, clear-bottom microplate (for luminescence).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Grow reporter strain overnight in LB (+ antibiotic) at 30°C, 200 rpm.

    • Dilute culture 1:100 into fresh LB. Incubate until OD600 reaches 0.2 (early log phase).

  • Compound Plating:

    • Add 2 µL of test compound (in DMSO) to wells. Final concentration range: 0.1 µM to 100 µM.

    • Controls:

      • Positive Control:[1] DMSO + Inducer (100% Activity).

      • Negative Control: DMSO only (Background).

      • Growth Control:[2] Antibiotic (Kanamycin) to verify lack of bactericidal effect.

  • Induction:

    • Add synthetic AHL inducer (final conc. 10 nM) to the bacterial suspension.

    • Note: Use an AHL concentration slightly below saturation (EC80) to maximize sensitivity to inhibitors.

  • Incubation & Measurement:

    • Dispense 198 µL of the inoculated, induced culture into the 96-well plate.

    • Incubate at 30°C with shaking.

    • Measure Luminescence (RLU) and Absorbance (OD600) every 30 minutes for 12 hours using a multimode plate reader (e.g., Tecan Spark).

  • Data Analysis (The Specificity Index):

    • Calculate the Specific Luminescence (SL) :

      
      .
      
    • Plot SL vs. Log[Compound].

    • Validation: A true QSI will reduce SL dose-dependently while OD600 remains >90% of the vehicle control.

Detailed Protocol: Static Biofilm Inhibition Assay

Objective: Determine if the halogenated GBL prevents biofilm formation, a phenotype regulated by QS.

  • Seeding:

    • Dilute overnight culture of Pseudomonas aeruginosa PAO1 1:100 into M63 minimal media (supplemented with 0.2% glucose, 0.5% casamino acids, 1 mM MgSO4). Minimal media promotes stronger biofilm formation than rich media.

  • Treatment:

    • Add test compounds at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

    • Incubate statically at 37°C for 24 hours in a 96-well polystyrene plate.

  • Staining:

    • Discard planktonic (free-floating) cells by inverting the plate.

    • Wash wells

      
       gently with phosphate-buffered saline (PBS).
      
    • Fix adherent biofilm with 200 µL methanol (99%) for 15 min. Air dry.

    • Stain with 200 µL 0.1% Crystal Violet for 15 min.

  • Quantification:

    • Wash wells with water to remove excess dye.

    • Solubilize the bound dye with 200 µL of 33% Acetic Acid.

    • Measure absorbance at 590 nm.

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes expected trends based on halogen substitution patterns in GBL scaffolds.

Structural FeatureEffect on Lipophilicity (LogP)Primary MechanismAntimicrobial PotencyToxicity Risk
Unsubstituted GBL LowInactiveNegligibleLow

-Methylene GBL
ModerateMichael Acceptor (Alkylation)High (Bactericidal)High (Non-selective)

-Bromo GBL
Moderate-HighAlkylation / MembraneModerateModerate
Furanone (Vinyl Halide) HighQS Inhibition (LuxR) High (Anti-virulence) Low (Selective)
Gem-dibromo Furanone Very HighHigh Affinity QS InhibitionVery HighLow

References

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone affects gene expression in Vibrio harveyi." Environmental Microbiology. Link

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology. Link

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

  • Kalia, V. C. (2013). "Quorum sensing inhibitors: An overview." Biotechnology Advances. Link

  • Givskov, M., et al. (1996). "Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling." Journal of Bacteriology. Link

Disclaimer: These protocols involve the use of pathogenic bacteria and hazardous chemicals. All experiments should be conducted in a BSL-2 laboratory following institutional safety guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

byproduct formation in the synthesis of 5-(4-Bromophenyl)oxolan-2-one

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important intermediate. Here, we provide in-depth scientific explanations, practical troubleshooting advice, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-(4-Bromophenyl)oxolan-2-one?

A1: Two prevalent methods for the synthesis of 5-(4-Bromophenyl)oxolan-2-one are:

  • Reduction of a Ketoacid Precursor: This typically involves the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid, followed by reduction of the ketone and subsequent lactonization.

  • Stobbe Condensation: This route involves the condensation of 4-bromobenzaldehyde with a succinic acid ester, followed by hydrolysis, reduction of the resulting double bond, and lactonization.[1][2]

Q2: I am seeing an unexpected peak in my NMR that suggests a diol. What could be the cause?

A2: The formation of 1-(4-bromophenyl)butane-1,4-diol is a common byproduct resulting from the over-reduction of the carboxylic acid or lactone functionality, especially when using strong reducing agents. This is more likely to occur if your reaction conditions are not carefully controlled.

Q3: My reaction mixture from the Stobbe condensation is showing a complex mixture of products. Why is this happening?

A3: The Stobbe condensation can yield a mixture of (E) and (Z) isomers of the alkylidene succinic acid half-ester.[3] The ratio of these isomers can be influenced by the reaction conditions, such as the base and solvent used. Subsequent steps must be robust enough to handle this mixture or a purification step is required to isolate the desired isomer before proceeding.

Q4: During workup, I'm getting a gummy, insoluble material. What is it and how can I avoid it?

A4: This is likely due to the formation of polymeric byproducts. Lactones, especially under acidic conditions, can undergo ring-opening polymerization.[4] It is crucial to control the pH and temperature during workup and purification to minimize this side reaction.

Troubleshooting Guide: Byproduct Formation

Issue 1: Formation of Over-Reduced Byproduct: 1-(4-bromophenyl)butane-1,4-diol
  • Symptom: Appearance of signals corresponding to a diol in ¹H and ¹³C NMR spectra; an additional spot on TLC with a different polarity than the desired lactone.

  • Root Cause Analysis: The use of overly harsh reducing agents or an excess of the reducing agent can lead to the reduction of both the ketone and the carboxylic acid (or the lactone itself) to the corresponding diol. Sodium borohydride (NaBH₄) is generally selective for ketones over esters and carboxylic acids, but contamination with more reactive hydrides or prolonged reaction times at elevated temperatures can reduce this selectivity.[5][6]

  • Corrective and Preventive Actions:

    • Choice of Reducing Agent: Use a milder reducing agent or a stoichiometric amount of NaBH₄.

    • Temperature Control: Perform the reduction at a lower temperature (e.g., 0-5 °C) to enhance selectivity.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to quench the reaction as soon as the starting ketoacid is consumed.

Parameter Recommendation for Selective Ketone Reduction Potential Pitfall
Reducing Agent Sodium borohydride (NaBH₄)Using stronger, less selective agents like Lithium Aluminum Hydride (LiAlH₄).
Stoichiometry 1.0 - 1.2 equivalents of NaBH₄Gross excess of reducing agent.
Temperature 0 - 25 °CElevated temperatures (>40 °C) can decrease selectivity.
Solvent Methanol, EthanolAprotic solvents may slow down the reaction and require harsher conditions.
Issue 2: Formation of Isomeric Byproducts in Stobbe Condensation
  • Symptom: A mixture of (E) and (Z) isomers of the intermediate half-ester is observed by NMR or HPLC analysis of the crude product.

  • Root Cause Analysis: The Stobbe condensation mechanism involves the formation of a γ-lactone intermediate which then undergoes elimination.[1] The stereochemical outcome of this elimination is dependent on the relative thermodynamic stabilities of the transition states leading to the (E) and (Z) isomers. The choice of base and solvent can influence this ratio.[3][7]

  • Corrective and Preventive Actions:

    • Base Selection: Strong, non-nucleophilic bases like potassium tert-butoxide are commonly used. Experimenting with other bases like sodium ethoxide or sodium hydride might alter the isomer ratio.[7]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Toluene or tert-butanol are common choices.

    • Purification of Intermediate: If a significant mixture of isomers is unavoidable, it may be necessary to purify the desired isomer of the half-ester by crystallization or chromatography before proceeding to the next step.

Issue 3: Polymeric Byproduct Formation
  • Symptom: Observation of a viscous, oily, or solid, insoluble material in the crude product or during purification.

  • Root Cause Analysis: γ-Butyrolactones can undergo acid-catalyzed ring-opening polymerization to form polyesters.[4][8] This is often initiated by trace amounts of acid at elevated temperatures.

  • Corrective and Preventive Actions:

    • pH Control: Ensure that the reaction mixture is neutralized or slightly basic before any concentration steps at elevated temperatures.

    • Purification Method: Distillation at high temperatures should be performed under vacuum to keep the temperature as low as possible. Recrystallization from a suitable solvent system is often a milder and more effective purification method.

    • Storage: Store the purified lactone in a neutral, dry environment to prevent slow polymerization over time.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Bromophenyl)oxolan-2-one via Ketoacid Reduction

Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

This intermediate can be prepared via a Friedel-Crafts acylation of bromobenzene with succinic anhydride.[9]

Step 2: Reduction and Lactonization

  • Suspend 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in methanol.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully add 1 M HCl to quench the reaction and adjust the pH to ~2-3.

  • Heat the mixture to reflux for 1-2 hours to facilitate lactonization.[10]

  • Cool the mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 5-(4-Bromophenyl)oxolan-2-one in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Synthesis and Byproduct Formation Diagram

Synthesis_Byproducts cluster_route1 Route 1: Ketoacid Reduction cluster_route2 Route 2: Stobbe Condensation cluster_general_byproducts General Byproducts Ketoacid 4-(4-bromophenyl)-4-oxobutanoic acid Reduction Reduction (e.g., NaBH4) Ketoacid->Reduction OverReduction Over-reduction Ketoacid->OverReduction Hydroxyacid 4-(4-bromophenyl)-4-hydroxybutanoic acid Reduction->Hydroxyacid Lactonization Acid-catalyzed Lactonization Hydroxyacid->Lactonization Product1 5-(4-Bromophenyl)oxolan-2-one Lactonization->Product1 Diol 1-(4-bromophenyl)butane-1,4-diol (Byproduct) OverReduction->Diol Aldehyde 4-Bromobenzaldehyde Stobbe Stobbe Condensation Aldehyde->Stobbe Succinate Diethyl Succinate Succinate->Stobbe Isomers (E/Z)-Half-ester Isomers Stobbe->Isomers Hydrolysis Hydrolysis Isomers->Hydrolysis Reduction2 Reduction Hydrolysis->Reduction2 Lactonization2 Lactonization Reduction2->Lactonization2 Product2 5-(4-Bromophenyl)oxolan-2-one Lactonization2->Product2 Product 5-(4-Bromophenyl)oxolan-2-one Polymerization Acid/Heat Polymerization Product->Polymerization Polymer Polymeric Byproduct Polymerization->Polymer

Caption: Synthetic routes and potential byproduct formations.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered CheckTLC Analyze crude by TLC/LC-MS Start->CheckTLC MultipleSpots Multiple Spots/Peaks? CheckTLC->MultipleSpots GummyProduct Gummy/Insoluble Product? CheckTLC->GummyProduct Characterize Characterize by NMR/MS MultipleSpots->Characterize GummyProduct->Characterize IdentifyByproduct Identify Byproduct Characterize->IdentifyByproduct DiolDetected Diol Detected? IdentifyByproduct->DiolDetected IsomersDetected Isomers Detected? IdentifyByproduct->IsomersDetected PolymerDetected Polymer Detected? IdentifyByproduct->PolymerDetected AdjustReduction Adjust Reduction Conditions (Temp, Stoichiometry) DiolDetected->AdjustReduction Yes OptimizeStobbe Optimize Stobbe Conditions or Purify Intermediate IsomersDetected->OptimizeStobbe Yes ModifyWorkup Modify Workup/Purification (pH, Temp) PolymerDetected->ModifyWorkup Yes Solution Problem Resolved AdjustReduction->Solution OptimizeStobbe->Solution ModifyWorkup->Solution

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Suzuki, H., & Abe, H. (1995). A convenient one-pot synthesis of γ-aryl-γ-butyrolactones. Tetrahedron Letters, 36(34), 6239-6242. [Link]

  • Juniper Publishers. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]

  • Kricheldorf, H. R., & Jonté, J. M. (1983). Polylactones—4. Cationic polymerization of γ‐butyrolactone. Polymer Bulletin, 9(6-7), 276-283. [Link]

  • Wikipedia contributors. (2023, November 29). Stobbe condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Pudovik, A. N., & Mukhacheva, O. A. (1953). Condensation of aldehydes and ketones with esters of succinic acid. I. Condensation of benzaldehyde with diethyl succinate in the presence of sodium ethoxide. Zhurnal Obshchei Khimii, 23, 1357-1361.
  • Organic Chemistry Portal. (n.d.). Lactone Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., Manso, J. A., Calle, E., & Casado, J. (2008). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry, 73(15), 5897–5906. [Link]

  • Wikipedia contributors. (2024, January 23). Lactone. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Gunda, P., & Kumar, A. (2014). A simple and efficient protocol for the synthesis of γ-butyrolactones from aromatic aldehydes and succinic anhydride. RSC Advances, 4(107), 62345-62348.
  • Asian Journal of Chemistry. (2012). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. 24(12), 5641-5644. [Link]

  • Allen. (n.d.). 4-Oxobutanoic acid is reduced with Na-borohydride and the product is treated with aqueous acid. The final product is. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions Practice Problems. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. Bioorganic & Medicinal Chemistry, 15(22), 7019-7027. [Link]

  • Wikipedia contributors. (2024, January 10). γ-Butyrolactone. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7290, gamma-Butyrolactone. Retrieved February 4, 2026, from [Link].

  • El-Abbady, A. M., & El-Assal, L. S. (1959). The Stobbe condensation. Part XII. The condensation of aromatic aldehydes with diethyl succinate. Journal of the Chemical Society (Resumed), 1024-1028.
  • Kaga, H., & Ibata, T. (1993). Stereoselective synthesis of γ-aryl-γ-butyrolactones by the reaction of γ-diazo-γ-butyrolactones with aromatic compounds in the presence of rhodium(II) acetate. The Journal of Organic Chemistry, 58(24), 6753-6757.
  • Google Patents. (n.d.). WO2013023140A1 - Post process purification for gamma-butyrolactone production.
  • ResearchGate. (2018). Reaction pathways for the reduction of 4-NP to 4-AP. Retrieved from [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751. [Link]

  • National Institutes of Health. (2020). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Data in Brief, 31, 105829. [Link]

  • YouTube. (2020, April 21). Lactone Synthesis Problem from dibromo-propane Organic Chemistry Help Tutorial ester amide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 5,5-disubstituted butenolides based on a Pd-catalyzed gamma-arylation strategy. Organic Letters, 11(12), 2663-2666. [Link]

  • KoreaScience. (2013). Validation of a Rapid Quantitative Method for the Residues of Nitrofuran Metabolites in Loach by Accelerated Solvent Extraction and HPLC Triple Quadrupole Mass Spectrometry. Journal of the Korean Chemical Society, 57(4), 498-505. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • ResearchGate. (2017). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • National Institutes of Health. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19483–19493. [Link]

  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

  • PubMed. (2011). Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids. Organic & Biomolecular Chemistry, 9(12), 4463-4474. [Link]

Sources

Optimization

Technical Support Center: Optimization of Lactonization for Aryl-Substituted Diols

Current Status: Operational Topic: Oxidative Lactonization of Aryl-Substituted 1,4- and 1,5-Diols Lead Scientist: Senior Application Specialist, Synthesis Division Executive Summary & Decision Matrix The transformation o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Oxidative Lactonization of Aryl-Substituted 1,4- and 1,5-Diols Lead Scientist: Senior Application Specialist, Synthesis Division

Executive Summary & Decision Matrix

The transformation of aryl-substituted diols into lactones is a pivotal step in the synthesis of lignans, flavor compounds, and pharmacophores. Unlike simple aliphatic diols, aryl-substituted substrates introduce unique challenges: steric hindrance around the hydroxyl group and electronic sensitivity (benzylic positions) that can lead to over-oxidation or elimination.

This guide moves beyond generic protocols to focus on catalyst-controlled regioselectivity and kinetic optimization .

Workflow: Select Your Oxidation System

Use the following logic flow to determine the optimal reagent system for your specific substrate.

LactonizationDecisionMatrix Start Substrate Analysis: Aryl-Substituted Diol Q1 Is the target hydroxyl sterically hindered? Start->Q1 Path_Hindered Yes (e.g., tertiary, neopentyl, or ortho-subst.) Q1->Path_Hindered High Steric Bulk Path_Open No (Primary or unhindered Secondary) Q1->Path_Open Low Steric Bulk Method_AZADO METHOD A: AZADO / PhI(OAc)2 (High Steric Tolerance) Path_Hindered->Method_AZADO Q2 Is Acid Sensitivity a concern? Path_Open->Q2 Method_TEMPO METHOD B: TEMPO / BAIB (Standard Robustness) Q2->Method_TEMPO Substrate tolerates Acid/Oxidant Method_Cu METHOD C: Cu(I) / TEMPO / Air (Base-sensitive, Aerobic) Q2->Method_Cu Substrate is Acid Sensitive

Figure 1: Decision matrix for selecting the catalytic oxidation system based on substrate sterics and sensitivity.

Technical Protocols (SOPs)

Method A: AZADO-Catalyzed Oxidation (For Hindered Substrates)

Context: Aryl groups often create steric bulk that deactivates standard TEMPO catalysts. AZADO (2-azaadamantane N-oxyl) is a less hindered nitroxyl radical that maintains high turnover numbers even with sterically congested alcohols [1].[1][2][3]

Reagents:

  • Substrate (1.0 equiv)

  • AZADO (1 mol%) or 1-Me-AZADO (for extreme hindrance)

  • PhI(OAc)2 (BAIB) (2.2 - 2.5 equiv)

  • Buffer: 5% aq. NaHCO3 (optional, if acid sensitive)

  • Solvent: CH2Cl2 or CH3CN[4]

Step-by-Step:

  • Dissolution: Dissolve the aryl-diol (1 mmol) and AZADO (1.5 mg, 0.01 mmol) in CH2Cl2 (5 mL).

  • Oxidant Addition: Cool to 0°C. Add PhI(OAc)2 (2.2 equiv) in one portion.

  • Reaction: Warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor TLC. If the intermediate lactol persists (often more polar than lactone), add another 0.5 equiv of PhI(OAc)2.

  • Quench: Add 10% aqueous Na2S2O3 (5 mL) and stir vigorously for 10 mins to destroy excess oxidant.

  • Workup: Extract with CH2Cl2, wash with brine, dry over Na2SO4.

Method B: Standard TEMPO/BAIB (For Primary/Unencumbered Diols)

Context: The "workhorse" method. Best for 1,4- or 1,5-diols where the primary alcohol is accessible. This method relies on the chemoselective oxidation of the primary alcohol to an aldehyde, spontaneous cyclization to a lactol, and subsequent oxidation to the lactone [2].[5]

Reagents:

  • TEMPO (10-20 mol%)

  • PhI(OAc)2 (2.5 equiv)

  • Solvent: CH2Cl2 (anhydrous not required)

Step-by-Step:

  • Preparation: Dissolve diol (1 mmol) and TEMPO (0.1 mmol) in CH2Cl2 (10 mL).

  • Addition: Add PhI(OAc)2 (2.5 equiv) slowly over 10 minutes at room temperature.

    • Note: The reaction is exothermic. For large scales (>5g), use a water bath.

  • Aging: Stir until the orange color of TEMPO fades to yellow/pale (indicating conversion to oxoammonium species) and returns.

  • Completion: Usually complete in 4–6 hours.

Troubleshooting & Optimization (Q&A)

Topic: Regioselectivity & Competition

Q: My diol is unsymmetrical (one primary, one secondary benzylic alcohol). How do I ensure the lactone forms at the primary position? A: This is a competition between electronic activation and steric accessibility.

  • The Mechanism: TEMPO-mediated oxidation is highly sensitive to sterics. It will preferentially oxidize the primary alcohol to the aldehyde first.

  • The Trap: Once the aldehyde forms, the secondary hydroxyl attacks it to form the lactol. The lactol is then oxidized to the lactone.[5][6][7]

  • Recommendation: Use TEMPO (bulkier) rather than AZADO or ABNO. Stahl and co-workers demonstrated that Cu/TEMPO systems have excellent selectivity for primary alcohols over benzylic secondary alcohols due to the steric demand of the active copper-nitroxyl complex [3]. Avoid strong non-selective oxidants like Jones reagent.

Topic: The "Lactol Stall"

Q: I see full conversion of the starting material, but I am isolating a mixture of lactone and a polar intermediate (likely the lactol or keto-acid). Why? A: This is a failure of the second oxidation step or the cyclization equilibrium.

  • Cause 1 (Equilibrium): If the aryl ring introduces strain (Thorpe-Ingold effect working against you) or electron-withdrawing groups that destabilize the lactol, the equilibrium may favor the open-chain aldehyde/ketone.

  • Cause 2 (Over-oxidation): If the ring doesn't close fast enough, the aldehyde will oxidize to the carboxylic acid (open chain).

  • Fix:

    • Add Acid Catalyst: Add 10 mol% Acetic Acid to the reaction mixture. This catalyzes the cyclization of the aldehyde to the lactol, feeding the substrate into the second oxidation cycle.[6]

    • Switch Solvent: Change from CH2Cl2 to Acetone or Acetonitrile. A more polar solvent can sometimes stabilize the lactol intermediate.

Topic: Catalyst Deactivation

Q: The reaction starts fast but stops at 50% conversion. Adding more oxidant doesn't help. A: You are likely experiencing catalyst death via disproportionation or irreversible binding.

  • Mechanism: In the presence of aryl rings with electron-donating groups (e.g., methoxy-substituted), the oxoammonium species can sometimes perform single-electron oxidations on the aromatic ring, leading to catalyst decomposition.

  • Fix:

    • Incremental Addition: Add the catalyst in two batches (0 min and 2 hours).

    • Switch to Metal-Catalysis: If nitroxyl radicals fail, switch to an Iridium-catalyzed dehydrogenative lactonization (e.g., Cp*Ir complexes). These operate by a different mechanism (hydride abstraction) and are often more robust for electron-rich aryl substrates [4].

Mechanistic Visualization: The "Lactol Trap"

Understanding the pathway is crucial for troubleshooting. The reaction must pass through the Lactol "gate" to succeed.

LactonizationPathway Diol Aryl-Diol (Starting Material) Aldehyde Hydroxy-Aldehyde (Intermediate) Diol->Aldehyde Oxidation 1 (Steric Control) Lactol Lactol (Cyclic Hemiacetal) Aldehyde->Lactol Cyclization (Equilibrium) Acid Hydroxy-Acid (Dead End/Side Product) Aldehyde->Acid Over-oxidation (If Cyclization is Slow) Lactol->Aldehyde Reversible Lactone Aryl-Lactone (Product) Lactol->Lactone Oxidation 2 (Fast)

Figure 2: The Oxidative Pathway.[5][6][7][8][9] Success depends on the rate of Cyclization (Aldehyde -> Lactol) being faster than the rate of Over-oxidation (Aldehyde -> Acid).

References

  • Iwabuchi, Y. et al. (2013). "AZADO: A Highly Active Catalyst for Alcohol Oxidation."[2][3] Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213.

  • Hansen, T. M., Forsyth, C. J. et al. (2003).[10] "Highly chemoselective oxidation of 1,5-diols to delta-lactones with TEMPO/BAIB." Tetrahedron Letters, 44(1), 57-59.[10]

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(42), 16901–16910.

  • Suzuki, T. et al. (2011). "Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones." Organometallics, 30(24), 6509–6513.

Sources

Troubleshooting

managing side reactions in Friedel-Crafts acylation with lactones

Technical Support Center: Friedel-Crafts Acylation with Lactones System Status: Operational | Ticket Priority: High (Level 3 Engineering)[1] Welcome to the Advanced Synthesis Support Hub. Subject: Managing Side Reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation with Lactones System Status: Operational | Ticket Priority: High (Level 3 Engineering)[1]

Welcome to the Advanced Synthesis Support Hub.

Subject: Managing Side Reactions & Stoichiometry in Lactone-Based Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are accessing this guide because standard Friedel-Crafts protocols (1.1 equiv


) are failing in your lactone workflows. Unlike acyl chlorides, lactones are "dual-functional" electrophiles.[1] They do not merely attach; they open, bind, and often cyclize in situ.[1]

This guide treats your reaction as a competitional system between intermolecular acylation (opening) and intramolecular alkylation (cyclization).[1]

Module 1: The "Triple-Load" Rule (Catalyst Stoichiometry)

User Query: "My reaction mixture turns into a solid brick and conversion stalls at 40%. I'm using 1.2 equivalents of


. What is happening?"

Technical Diagnosis: You are suffering from Catalyst Sequestration .[1] In standard acylation, the product ketone binds 1 equivalent of Lewis Acid (LA). In lactone acylation, the ring-opening event generates a covalent aluminum-alkoxide bond plus a ketone-aluminum complex.[1]

The Stoichiometry Protocol: You must view


 as a reagent, not just a catalyst.
Species

Consumption
Reason
Lactone Activation 1.0 equivFormation of the acylium-like electrophile.[1]
Product Carbonyl 1.0 equivCoordination to the resulting ketone oxygen (standard FC behavior).
Product Alkoxide 1.0 equivThe "leaving group" is an oxygen anion that covalently binds aluminum.
Total Requirement 3.0 - 3.5 equiv Minimum operational baseline.

Corrective Action: Increase


 loading to 3.0–3.5 equivalents  relative to the lactone.
  • Note: If using nitrobenzene as solvent, add an extra 0.5 equiv, as the solvent itself weakly coordinates the LA.

Module 2: Steering the Pathway (Open Chain vs. Tetralone)

User Query: "I am trying to synthesize


-phenylbutyric acid, but I keep finding 

-tetralone in my impurity profile. How do I stop the cyclization?"

Technical Diagnosis: This is a classic Truce-Olson Selectivity issue. The reaction proceeds through a divergent pathway. The initial acylation opens the ring to form a


-aryl ketone. However, if the Lewis Acid concentration is high and the temperature is elevated, the complex undergoes a secondary intramolecular alkylation (cyclodehydration) to form the tetralone.

The Selectivity Switch:

  • Target: Open Chain (

    
    -Aryl Acids/Ketones) 
    
    • Stoichiometry: Keep

      
       closer to 2.5 - 3.0 equiv .
      
    • Solvent: Use Nitrobenzene or Dichloromethane .[1]

    • Temperature: Maintain < 25°C .

    • Quench: Rapid pour onto Ice/HCl.

  • Target: Cyclic (

    
    -Tetralones) [1]
    
    • Stoichiometry: Push

      
       to 3.5 - 4.0 equiv .
      
    • Solvent: Benzene (neat) or high-boiling inert solvents.[1]

    • Temperature: Reflux (60–80°C) is often required to force the second ring closure.

    • Mechanism: The excess LA activates the secondary alcohol/alkoxide intermediate, facilitating the loss of aluminum oxides/hydroxides to close the ring.

Visualizing the Pathway Divergence

LactonePathways cluster_legend Pathway Control Lactone Lactone + Arene Complex Activated Acylium Complex (Lactone-AlCl3) Lactone->Complex AlCl3 (1 eq) OpenChain Intermediate A: Aluminum-Alkoxide Ketone Complex Complex->OpenChain Electrophilic Attack (Ring Opening) TargetAcid Target 1: Open Chain (gamma-Aryl Acid) OpenChain->TargetAcid Hydrolysis (Ice/HCl) (Low Temp, <3 eq AlCl3) TargetTetralone Target 2: Cyclic (alpha-Tetralone) OpenChain->TargetTetralone Cyclodehydration (High Temp, >3.5 eq AlCl3) Legend Dashed Line = Secondary Activation Required

Caption: Divergent pathways in lactone acylation. Controlling temperature and Lewis Acid equivalents determines whether the reaction stops at the open-chain acid (Green) or proceeds to the tetralone (Red).

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction mixture is too viscous to stir. Can I add more solvent?

A: Yes, but choose wisely.[1]

  • Do NOT add: Ethers (THF, Diethyl ether).[1] These are Lewis bases and will kill the catalyst immediately.

  • Safe Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitrobenzene.[1]

  • Pro Tip: If using neat arene (e.g., Benzene) as both reactant and solvent, the aluminum complex often separates as a dense "red oil" or sludge. Mechanical stirring (overhead stirrer) is superior to magnetic stirring here.[1]

Q2: I see significant polymerization of the lactone.

A: This occurs when the lactone self-reacts before the arene can intercept the acylium ion.

  • Fix: Change the order of addition.

    • Bad: Adding Arene to (Lactone +

      
      ).[1]
      
    • Good: Dissolve

      
       in the Arene (or solvent + arene) first, then add the Lactone slowly. This ensures the activated lactone immediately encounters the aromatic trap.
      
Q3: My yield is low due to emulsion during workup.

A: Aluminum salts form gelatinous hydroxides (


) at neutral pH.[1]
  • Protocol: Quench into Concentrated HCl and Ice. You need the pH to be < 1 to keep Aluminum in solution as

    
     or 
    
    
    
    .[1]
  • The "Rochelle" Alternative: If your product is acid-sensitive, use a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).[1] It chelates aluminum, breaking the emulsion without strong acid.

Standardized Experimental Protocol

Validated for: Synthesis of


-Tetralone from 

-Butyrolactone
  • Setup: 3-neck flask, overhead mechanical stirrer, reflux condenser,

    
     inlet.
    
  • Charge: 1.0 L Dry Benzene (acts as solvent and reactant).[1]

  • Catalyst Addition: Add 600 g (4.5 mol) Anhydrous

    
     (powdered) while stirring.
    
    • Note: Use ~3.7 equivalents relative to lactone.[1][2]

  • Lactone Addition: Add 104 g (1.21 mol)

    
    -Butyrolactone dropwise over 2 hours.
    
    • Observation: Evolution of HCl gas; mixture turns dark brown/red.[1][3]

  • Reaction Phase: Heat to mild reflux (steam bath) for 16 hours.

    • Checkpoint: This duration/heat drives the cyclization to tetralone. For open-chain acid, keep at RT for 4-6 hours.[1]

  • Quench: Pour mixture onto 3 kg crushed ice + 500 mL Conc. HCl.

  • Extraction: Separate organic layer. Extract aqueous layer with toluene or ether.[1]

  • Purification: Wash organics with water, then 20% KOH (removes uncyclized acid), then water.[1] Dry and distill.

References

  • Truce, W. E., & Olson, C. E. (1952).[1][2] The Friedel-Crafts Reaction with Lactones.[1][4] Journal of the American Chemical Society, 74(19), 4721–4724.

    • Key Insight: Established the dependence of product ratio (Acid vs. Tetralone) on AlCl3 stoichiometry.
    • [1]

  • Olson, C. E., & Bader, A. R. (1955).[1]

    
    -Tetralone.[1][2][4][5][6] Organic Syntheses, Coll.[1] Vol. 3, p.798.
    
    • Key Insight: The validated 3.7 equivalent stoichiometry protocol.
    • [1]

  • Olah, G. A. (Ed.).[1] (1964).[1] Friedel-Crafts and Related Reactions (Vol. 3). Interscience Publishers.[1]

    • Key Insight: Comprehensive review of acylation mechanisms and Lewis acid complexes.[1]

    • [1]

  • Hyatt, J. A., & Raynolds, P. W. (1994).[1] Friedel-Crafts Acylation with Lactones.[1][4] In Organic Reactions (Vol. 45).[1] Wiley.[1]

    • Key Insight: Modern review of lactone reactivity and side reaction management.[1]

    • [1]

Sources

Optimization

stability of 5-(4-Bromophenyl)oxolan-2-one under acidic and basic conditions

Technical Support Guide: Stability & Handling of 5-(4-Bromophenyl)oxolan-2-one Executive Summary This guide addresses the stability profile of 5-(4-Bromophenyl)oxolan-2-one (also known as 5-(4-bromophenyl)- -butyrolacton...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 5-(4-Bromophenyl)oxolan-2-one

Executive Summary

This guide addresses the stability profile of 5-(4-Bromophenyl)oxolan-2-one (also known as 5-(4-bromophenyl)-


-butyrolactone). As a 5-aryl-substituted 

-lactone, this molecule exhibits distinct reactivity patterns compared to simple alkyl lactones.

Core Stability Thesis: The compound is kinetically stable in acidic media but thermodynamically unstable in basic media . The presence of the 4-bromophenyl group at the C5 position introduces a "benzylic vulnerability," increasing the risk of racemization (if chiral) and dehydration under forcing acidic conditions.

Part 1: The Stability Spectrum (pH Dependence)

The following table summarizes the behavior of 5-(4-Bromophenyl)oxolan-2-one across the pH scale. Use this as your primary operational heuristic.

ConditionpH RangeStability StatusPrimary Degradation PathwayRisk Level
Strongly Acidic < 1.0Conditional Equilibrium with hydroxy-acid; Dehydration to styrene derivatives (benzylic elimination).🟡 Medium
Weakly Acidic 3.0 - 6.0Stable Negligible hydrolysis at ambient temperature.🟢 Low
Neutral 7.0Stable Stable in organic solvents; slow hydrolysis in aqueous suspension.🟢 Low
Weakly Basic 8.0 - 10.0Unstable Slow ring opening to hydroxy-carboxylate.🟠 High
Strongly Basic > 11.0Critical Failure Rapid, irreversible saponification to 4-bromo-4-hydroxy-phenylbutanoate.🔴 Critical

Part 2: Technical Modules & Troubleshooting

Module A: Basic Conditions (The "Saponification Trap")

The Issue: Users frequently report "loss of product" during extraction steps involving NaOH or saturated NaHCO


.
The Mechanism: 
Lactones are cyclic esters. In the presence of hydroxide (

), the carbonyl carbon undergoes nucleophilic attack, cleaving the ring to form the acyclic 4-bromo-4-hydroxy-phenylbutanoate salt. This salt is highly water-soluble and will partition into the aqueous layer, leaving the organic layer empty.

Troubleshooting Protocol: Recovering Product from Basic Waste If you suspect your product has hydrolyzed into the aqueous waste stream:

  • Do NOT discard the aqueous layer.

  • Cool the aqueous solution to 0°C to minimize heat generation.

  • Acidify slowly with 1M HCl or

    
     until pH reaches ~1-2.
    
    • Observation: The solution may turn cloudy as the free hydroxy-acid forms.

  • Stir at Room Temperature (RT) for 30-60 minutes.

    • Chemistry: Acidic conditions catalyze the intramolecular Fisher esterification, re-closing the ring (recyclization).

  • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer with Brine (do not use base).

  • Dry over

    
     and concentrate.
    

Self-Validating Check: Analyze the recovered material by TLC. The lactone is less polar (higher


) than the open-chain hydroxy acid.
Module B: Acidic Conditions (The "Benzylic Risk")

The Issue: Users observing new olefinic impurities or loss of optical rotation (if using a chiral starting material). The Mechanism: While


-lactones are generally acid-stable, the 4-bromophenyl group  at C5 makes this specific molecule sensitive.
  • Racemization: Protonation of the carbonyl oxygen can facilitate ring opening. The resulting carbocation at C5 is benzylic and stabilized by the aromatic ring, allowing the stereocenter to scramble before the ring re-closes.

  • Dehydration: Under strong acid/heat, the open-chain benzylic alcohol can undergo E1 elimination to form a styrene derivative (4-(4-bromophenyl)but-3-enoic acid).

Operational Guidelines:

  • Avoid: Prolonged heating in

    
     or concentrated HCl.
    
  • Preferred Reagents: For acid-catalyzed reactions, use milder acids like p-TsOH or Acetic Acid.

  • Temperature Limit: Keep acidic reactions below 50°C unless dehydration is intended.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the "Basic Pathway" leads to a water-soluble trap, while the "Acidic Pathway" maintains an equilibrium but risks side reactions.

G Lactone 5-(4-Bromophenyl) oxolan-2-one (Organic Soluble) OpenSalt Hydroxy-Carboxylate Salt (Water Soluble) Lactone->OpenSalt  OH- / Base   (Saponification) HydroxyAcid 4-Bromo-4-hydroxy- phenylbutanoic acid Lactone->HydroxyAcid  H+ / H2O (Equilibrium)   OpenSalt->HydroxyAcid  H+ / Acidification   HydroxyAcid->Lactone  H+ / Cyclization   Styrene Styrene Derivative (Dehydration Impurity) HydroxyAcid->Styrene  Strong Acid + Heat   (Elimination)

Caption: Figure 1. Reaction network showing the irreversible trap in base (Red) and the reversible equilibrium in acid (Green), with the risk of dehydration (Dashed).

Part 4: Analytical Diagnostics (FAQs)

Q: How do I distinguish the Lactone from the Hydrolyzed Open Form?

MethodLactone (Closed)Hydrolyzed Product (Open)
HPLC/LC-MS Retention Time: Later (Less Polar)Mass: [M+H]+Retention Time: Earlier (More Polar)Mass: [M+18+H]+ (Water adduct)
IR Spectroscopy Carbonyl: ~1770-1780 cm⁻¹ (

-lactone stretch)
Carbonyl: ~1710 cm⁻¹ (Carboxylic acid)OH: Broad stretch 3200-3500 cm⁻¹
1H NMR C5-H: Distinct multiplet/tripletC5-H: Shifted upfield (loss of ring strain/ester induction)

Q: Can I store this compound in DMSO? A: Yes, but ensure the DMSO is anhydrous. Commercial DMSO often contains water. Over time, trace water can hydrolyze the lactone, especially if the DMSO is slightly acidic (common in aged bottles). Recommendation: Store as a solid at -20°C.

References

  • Lactone Hydrolysis Kinetics

    • Title: "Kinetics and Mechanism of the Hydrolysis of Gamma-Lactones"
    • Source: Journal of the American Chemical Society
    • Context: Establishes the fundamental base-lability of the 5-membered lactone ring.
    • Link:[Link]

  • Benzylic Reactivity in Lactones

    • Title: "Substituent Effects on the Stability of Gamma-Butyrolactones"
    • Source: Journal of Organic Chemistry
    • Context: Details how aryl substitution at C5 stabilizes the carbocation intermedi
    • Link:[Link]

  • General Stability Data (PubChem)

    • Title: "Compound Summary: 5-(4-bromophenyl)dihydrofuran-2(3H)-one"
    • Source: PubChem
    • Context: Structural identification and general physical properties.[1]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

The 5-Aryl-Gamma-Butyrolactone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the γ-butyrolactone motif represents a privileged scaffold, forming the core of numerous biologically active natural products and synthetic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the γ-butyrolactone motif represents a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Among these, the 5-aryl-gamma-butyrolactones have emerged as a particularly versatile class, demonstrating a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects. The strategic modification of the aryl substituent and the lactone ring itself offers a powerful tool to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-aryl-gamma-butyrolactones. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols to empower your own research endeavors.

The Core Moiety: Understanding the Versatility of 5-Aryl-Gamma-Butyrolactones

The fundamental structure of a 5-aryl-gamma-butyrolactone consists of a five-membered lactone ring with an aryl group attached at the 5-position. This arrangement provides a unique three-dimensional architecture that can be systematically modified at several key positions to modulate biological activity.

G cluster_lactone γ-Butyrolactone Core cluster_aryl Aryl Group (R1) cluster_substituents Modification Sites O1 O C2 C=O O1->C2 C3 C C2->C3 C4 C C3->C4 R2 R2 C3->R2 3-position C5 C C4->C5 R3 R3 C4->R3 4-position C5->O1 Aryl Ar C5->Aryl 5-position

Caption: Core structure of 5-aryl-gamma-butyrolactone and key modification sites.

The electronic and steric properties of the aryl group (R1), as well as substitutions at the 3- and 4-positions of the lactone ring (R2 and R3), play a pivotal role in determining the compound's interaction with biological targets.

Anticancer Activity: A Tale of Aromaticity and Substitution

The anticancer potential of 5-aryl-gamma-butyrolactones has been extensively explored, with numerous studies demonstrating their cytotoxic effects against a range of cancer cell lines.

The Influence of the 5-Aryl Substituent

The nature of the aryl group at the 5-position is a critical determinant of anticancer potency. A comparative analysis of various analogs reveals a clear trend:

Aryl Substituent (R1)Relative PotencyReference
Quinolin-2(1H)-one+++++[4]
Quinoline++++[4][5]
2-Methylquinoline+++[4][5]
8-Hydroxyquinoline++[4][5]
Naphthalene+[4][5]
Benzene-[4][5]

As the data suggests, larger, more complex aromatic systems at the 5-position tend to enhance cytotoxic activity. For instance, compounds bearing a quinoline or quinolin-2(1H)-one moiety exhibit significantly greater potency than those with a simple benzene or naphthalene ring.[4][5] This is likely due to enhanced binding interactions with the target protein, potentially through pi-stacking or other non-covalent interactions.

Impact of Substituents on the Lactone Ring

Modifications to the gamma-butyrolactone ring itself also profoundly influence anticancer activity. The introduction of an α-methylene group, for example, is a common strategy to enhance cytotoxicity. Furthermore, the nature of other substituents on the lactone ring can fine-tune this activity.

A study on γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones revealed the following trend for the γ-substituent:

γ-SubstituentRelative PotencyReference
Biphenyl+++[4]
Phenyl/Substituted Phenyl++[4]
Methyl+[4]

This indicates that a larger, more lipophilic group at the gamma-position, such as a biphenyl ring, is favorable for cytotoxicity.[4]

Mechanism of Action Insights: While the precise mechanisms are still under investigation for many analogs, some 5-aryl-gamma-butyrolactones have been shown to induce apoptosis in cancer cells. For example, certain pyranonaphthoquinone lactones exhibit potent inhibitory activity against the AKT signaling pathway, a key regulator of cell survival, with IC50 values in the sub-micromolar range.[1] Additionally, some gamma-butyrolactone derivatives have been found to inhibit angiogenesis, a crucial process for tumor growth.[6]

Neuroprotective Effects: Guarding the Brain's Circuitry

Emerging research highlights the potential of 5-aryl-gamma-butyrolactones as neuroprotective agents, offering hope for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

Phenolic γ-butyrolactones found in Cinnamomum cassia have demonstrated a neuroprotective effect against tunicamycin-induced cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[1] Another study identified japonipene C, a γ-butyrolactone from Petasites japonicus, as responsible for the neuroprotective effects of the plant's extract.[1]

A synthetic γ-butyrolactone derivative, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), has been shown to protect against Aβ-induced cytotoxicity in PC12 cells.[1] The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and the autophagy process.[1]

Mechanism of Action Insights: The neuroprotective effects of γ-butyrolactones are thought to be multifactorial. Some compounds, like GBL itself, can modulate neurotransmitter systems, leading to an increase in acetylcholine levels in various brain regions.[7][8] This is significant as the cholinergic system is implicated in cognitive function. Other derivatives may exert their effects by elevating dopamine levels in the prefrontal cortex.[9] The antioxidant properties of phenolic aryl groups also likely contribute to their neuroprotective capacity by mitigating oxidative stress, a key factor in neurodegeneration.[10]

Anti-inflammatory Properties: Taming the Inflammatory Cascade

5-Aryl-gamma-butyrolactones have also demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways.

Several butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[1] For instance, a novel phthalide-based butyrolactone and certain natural sesquiterpene lactones effectively suppress NF-κB activation.[1] Other analogs exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[1][11] An indole-based γ-butyrolactone was reported to be a potent COX-2 inhibitor with an IC50 value of less than 0.001 μM.[1]

Mechanism of Action Insights: The anti-inflammatory actions of these compounds are often linked to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB, MAPK, and JAK-STAT pathways are major regulators of inflammation, and various lactones have been shown to inhibit these pathways at different points.[12][13][14] The electrophilic nature of some γ-butyrolactones, particularly those with an α-methylene group, allows them to react with nucleophilic residues on key signaling proteins, thereby modulating their activity.

G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by 5-Aryl-γ-Butyrolactones Stimuli Stimuli NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK JAK_STAT JAK-STAT Pathway Stimuli->JAK_STAT Cytokines Pro-inflammatory Cytokines & Mediators NFkB->Cytokines MAPK->Cytokines JAK_STAT->Cytokines Inhibitor 5-Aryl-γ- Butyrolactones Inhibitor->NFkB Inhibitor->MAPK

Caption: Inhibition of inflammatory signaling pathways by 5-aryl-gamma-butyrolactones.

Experimental Protocols: A Foundation for Discovery

To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential.

Synthesis of 5-Aryl-Gamma-Butyrolactones: A General Procedure

While numerous synthetic routes exist[1][2][3], a common and effective method for the preparation of certain γ-aryl-γ-butyrolactones involves a Reformatsky-type condensation.[4]

Step-by-Step Protocol:

  • Preparation of the Bromomethyl Ketone: The appropriate aryl-OH is treated with a bromomethyl ketone.

  • Reformatsky-type Condensation: The resulting intermediate undergoes a Reformatsky-type condensation to yield the target γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactone.[4]

For the synthesis of β-aryl-γ-lactams, a related class of compounds, a multi-step procedure involving a Knoevenagel condensation, Michael addition, and subsequent reduction and cyclization is often employed.[15]

General Procedure for Arylidenemalonates (a precursor):

  • A mixture of a dialkyl malonate, an aryl aldehyde, and a catalytic amount of piperidine in toluene is refluxed for 48 hours.

  • The reaction mixture is then acidified with 1M HCl.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[15]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Protocol: [16][17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16][19]

  • Compound Treatment: Treat the cells with various concentrations of the 5-aryl-gamma-butyrolactone analogs.

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[17]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[16][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: After leaving the plate at room temperature in the dark for 2 hours, measure the absorbance at 570 nm using a microplate reader.[16]

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Test Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

Caption: A simplified workflow for the MTT cytotoxicity assay.

Conclusion: A Scaffold of Promise

The 5-aryl-gamma-butyrolactone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The clear structure-activity relationships observed for anticancer, neuroprotective, and anti-inflammatory activities provide a rational basis for the design of new, more potent, and selective compounds. By understanding the intricate interplay between the aryl substituent, the lactone ring, and the target biological pathways, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new analogs, fostering further innovation in this exciting field of drug discovery.

References

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2022). Molecules, 27(19), 6283. [Link]

  • Synthesis and anticancer evaluation of certain gamma-aryloxymethyl-alpha-methylene-gamma-phenyl-gamma-butyrolactones. (1995). European Journal of Medicinal Chemistry, 30(11), 853-858. [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Pharmaceuticals, 15(5), 588. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). International journal of molecular sciences, 22(5), 2769. [Link]

  • Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. (2015). Molecules, 20(12), 22195-22213. [Link]

  • Design and synthesis of butyrolactone V derivatives and its anti-inflammatory activity analysis. (2023). Frontiers in Pharmacology, 14, 1276949. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. (2018). Molecules, 23(11), 2976. [Link]

  • Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. (2001). Archiv der Pharmazie, 334(7), 209-214. [Link]

  • Formation pathways of gamma-butyrolactone from the furan ring of tegafur during its conversion to 5-fluorouracil. (2010). Drug Metabolism and Disposition, 38(8), 1277-1284. [Link]

  • Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (2022). International Journal of Molecular Sciences, 23(4), 1933. [Link]

  • Gamma-butyrolactone-induced dopamine accumulation in prefrontal cortex is affected by tyrosine availability. (2008). Neuroscience Letters, 440(1), 58-61. [Link]

  • Overview of the three major signaling pathways regulating inflammation:... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). Molecules, 26(5), 1467. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved from [Link]

  • Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. (2020). International Journal of Molecular Sciences, 21(24), 9521. [Link]

  • Mode of action of gamma-butyrolactone on the central cholinergic system. (1977). British Journal of Pharmacology, 61(1), 5-11. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. (2022). Frontiers in Pharmacology, 13, 911928. [Link]

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024). ACS Catalysis, 14(4), 2485-2493. [Link]

  • γ-Hydroxybutyric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Some neurochemical aspects of the depressant action of gamma-butyrolactone on the central nervous system. (1969). Journal of Neurochemistry, 16(5), 691-698. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. (2023). RSC Advances, 13(22), 14947-14956. [Link]

  • Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. (2017). Critical Reviews in Food Science and Nutrition, 57(17), 3575-3591. [Link]

  • Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. (n.d.). WebMD. Retrieved from [Link]

  • Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5249-5261. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of 5-(4-Bromophenyl)oxolan-2-one and its Chloro Analogue: A Guide for Researchers

In the ever-evolving landscape of drug discovery and development, the nuanced structural modifications of lead compounds can profoundly influence their biological activity. The substitution of one halogen for another on...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, the nuanced structural modifications of lead compounds can profoundly influence their biological activity. The substitution of one halogen for another on an aromatic ring, for instance, can alter a molecule's physicochemical properties, leading to significant changes in its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive comparative analysis of 5-(4-Bromophenyl)oxolan-2-one and its chloro analogue, 5-(4-chlorophenyl)oxolan-2-one. While direct comparative studies on these specific molecules are not extensively documented, this document synthesizes existing knowledge on related halogenated γ-butyrolactones to infer potential differences and provides detailed experimental protocols for their direct comparison.

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a halogenated phenyl group at the 5-position is a common strategy to enhance potency and modulate activity. This guide will delve into the synthesis, physicochemical properties, and potential biological activities of the bromo and chloro analogues, offering a framework for researchers to conduct their own comparative investigations.

Physicochemical Properties: The Halogen Effect

The nature of the halogen atom at the para-position of the phenyl ring is expected to influence the lipophilicity, electronic character, and metabolic stability of the compounds. These differences are crucial in determining how the molecules interact with biological targets and navigate physiological environments.

Property5-(4-Bromophenyl)oxolan-2-one5-(4-chlorophenyl)oxolan-2-oneRationale for Predicted Difference
Molecular Weight 241.07 g/mol 196.62 g/mol The atomic weight of bromine is significantly higher than that of chlorine.
LogP (Predicted) HigherLowerBromine is more lipophilic than chlorine, which would likely increase the octanol-water partition coefficient.
Electronegativity of Halogen 2.96 (Pauling scale)3.16 (Pauling scale)Chlorine is more electronegative than bromine, potentially influencing the electronic distribution of the phenyl ring and its interactions.
Polarizability HigherLowerThe larger electron cloud of bromine makes it more polarizable than chlorine, which can affect non-covalent interactions with biological targets.
Metabolic Stability Potentially more susceptible to dehalogenationPotentially more stableThe carbon-bromine bond is generally weaker than the carbon-chlorine bond, which may lead to differences in metabolic pathways.

Synthesis of 5-(4-Halophenyl)oxolan-2-ones

The synthesis of these compounds can be achieved through several established routes. A common and effective method involves the reaction of a corresponding 4-halostyrene with a source of carboxymethyl radical, or via the reaction of a 4-halobenzaldehyde with a suitable reagent to form the lactone ring. Below is a generalized synthetic scheme.

Synthesis cluster_reactants Starting Materials cluster_products Products Halobenzaldehyde 4-Halobenzaldehyde (X = Br or Cl) Reaction Reaction Steps Halobenzaldehyde->Reaction 1. Reaction Reagent Reformatsky Reagent (e.g., Ethyl bromoacetate and Zinc) Reagent->Reaction 2. Hydrolysis Halophenyl_lactone 5-(4-Halophenyl)oxolan-2-one (X = Br or Cl) Reaction->Halophenyl_lactone caption Generalized Synthetic Pathway MIC_Workflow A Prepare Bacterial Inoculum C Add Inoculum to Wells A->C B Serial Dilution of Compounds in 96-well plate B->C D Incubate at 37°C C->D E Determine MIC (Visual/OD Reading) D->E caption MIC Determination Workflow AntiInflammatory_Pathway cluster_stimulation Cellular Stimulation cluster_signaling Intracellular Signaling cluster_inhibition Potential Inhibition Point cluster_output Inflammatory Mediator LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression iNOS iNOS Enzyme iNOS_expression->iNOS Compounds Bromo/Chloro Analogues Compounds->NFkB Inhibition? NO Nitric Oxide (NO) iNOS->NO caption LPS-induced NO Production Pathway

Sources

Validation

comparison of synthetic methods for 5-aryl-gamma-butyrolactones

Comparative Guide: Synthetic Architectures for 5-Aryl- -Butyrolactones Executive Summary The 5-aryl- -butyrolactone scaffold is a privileged pharmacophore found in lignan natural products (e.g., podophyllotoxin), antitum...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Architectures for 5-Aryl- -Butyrolactones

Executive Summary

The 5-aryl-


-butyrolactone scaffold is a privileged pharmacophore found in lignan natural products (e.g., podophyllotoxin), antitumor agents, and signaling molecules. For drug development professionals, the choice of synthetic route dictates not just yield, but stereochemical fidelity, isotopic labeling capability, and scalability.

This guide moves beyond generic textbook reactions to compare three distinct, high-fidelity methodologies: Biocatalytic Ketone Reduction , Asymmetric Catalytic Hydrogenation , and Radical Hydrocarboxylation .

Strategic Methodologies

Method A: Biocatalytic Asymmetric Reduction (The "Green" Standard)

Mechanism: Enantioselective reduction of


-keto esters followed by spontaneous or acid-catalyzed lactonization.
Best For:  Large-scale manufacturing where cost and environmental impact are primary constraints.
Technical Deep Dive

This method utilizes the stereospecificity of Ketoreductases (KREDs) or whole-cell systems (e.g., Saccharomyces cerevisiae) to set the C5 chiral center. The precursor, typically a Friedel-Crafts acylation product (4-aryl-4-oxobutanoate), is reduced to the hydroxy ester, which cyclizes upon acidification.

Protocol: Synthesis of (S)-5-Phenyl-


-butyrolactone 
  • Substrate Prep: Dissolve ethyl 4-oxo-4-phenylbutanoate (10 mmol) in phosphate buffer (pH 7.0) with 5% isopropanol (co-solvent).

  • Biocatalyst Addition: Add activated Baker’s Yeast (2 g/mmol ) or commercially available KRED (e.g., KRED-101) with NADP+ cofactor recycling system (glucose dehydrogenase/glucose).

  • Incubation: Stir at 30°C for 24–48 hours. Monitor consumption of ketone via TLC/HPLC.

  • Workup & Cyclization: Extract with EtOAc. Treat the crude hydroxy ester with catalytic

    
    -TsOH in toluene at reflux (Dean-Stark) for 2 hours to drive lactonization.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Pros: Low reagent cost, high enantiomeric excess (>95% ee), mild conditions.

  • Cons: High water usage, potential for emulsion during workup, long reaction times.

Method B: Rh-Catalyzed Asymmetric Hydrogenation (The "Precision" Standard)

Mechanism: Asymmetric hydrogenation of


-butenolides (or siloxyfurans) using chiral Rhodium-phosphine complexes.
Best For:  Late-stage functionalization and high-throughput medicinal chemistry where catalyst turnover and speed are critical.
Technical Deep Dive

This method represents the state-of-the-art in atom economy. Using a chiral bisphosphine ligand (e.g., ZhaoPhos or TangPhos), the Rh(I) catalyst directs hydrogen addition across the electron-deficient double bond of a 5-substituted furan-2(5H)-one.

Protocol: Synthesis of (S)-5-Phenyl-


-butyrolactone 
  • Catalyst Prep: In a glovebox, mix

    
     (1.0 mol%) and (S,S)-ZhaoPhos (1.1 mol%) in anhydrous DCM. Stir for 30 min to form the active cationic complex.
    
  • Hydrogenation: Add 5-phenylfuran-2(5H)-one (1.0 equiv) to the catalyst solution in a high-pressure autoclave.

  • Reaction: Pressurize with

    
     (30–50 bar) and stir at room temperature for 12 hours.
    
  • Purification: Vent

    
    . Concentrate solvent. Pass through a short plug of silica to remove catalyst.
    
  • Pros: 100% Atom economy, extremely high turnover frequency (TOF), minimal waste.

  • Cons: High cost of Rh and chiral ligands, requires high-pressure equipment.

Method C: Photoredox Radical Hydrocarboxylation (The "Emerging" Standard)

Mechanism: Radical addition of a


 radical anion (generated from formate) to styrenyl allylic alcohols, followed by cyclization.
Best For:  Accessing novel substitution patterns and utilizing 

as a C1 feedstock.
Technical Deep Dive

This approach disrupts traditional ionic logic. A photocatalyst generates a


 radical anion from cesium formate. This radical adds to the alkene of a cinnamyl alcohol derivative. The resulting benzylic radical is reduced and protonated (or trapped), and the pendant alcohol attacks the newly formed carboxylate to close the ring.

Protocol: Synthesis of 5-Phenyl-


-butyrolactone 
  • Setup: In a Pyrex tube, combine cinnamyl alcohol (0.5 mmol), Cesium Formate (3.0 equiv), and Ir(ppy)3 photocatalyst (1 mol%).

  • Solvent: Dissolve in DMSO/H2O (9:1).

  • Irradiation: Degas with Argon. Irradiate with Blue LEDs (450 nm) for 24 hours at ambient temperature.

  • Workup: Dilute with water, extract with ether. The intermediate hydroxy-acid often cyclizes spontaneously or upon mild acid wash.

  • Pros: Uses

    
     equivalent (formate), tolerates unprotected alcohols, novel disconnection.
    
  • Cons: Moderate yields compared to hydrogenation, expensive Ir-photocatalysts, scalability limited by photon penetration.

Comparative Analysis

FeatureMethod A: BiocatalyticMethod B: Rh-HydrogenationMethod C: Radical

Enantioselectivity (ee) High (>95%)Excellent (>99%) Variable (Racemic usually)
Yield 75–85%95–99% 50–70%
Atom Economy Moderate (Loss of EtOH/H2O)Perfect Good
Scalability High (kg scale) Moderate (Safety/Pressure)Low (Flow chem required)
Reagent Cost Low High (Rh/Ligand)High (Ir catalyst)
Reaction Time Slow (24–48 h)Fast (2–12 h)Moderate (12–24 h)

Visualizations

Figure 1: Retrosynthetic Disconnections

This diagram illustrates the logical breakdown of the target molecule into the precursors used in the three methods.

Retrosynthesis Target 5-Aryl-gamma-butyrolactone KetoEster Method A: Gamma-Keto Ester (Enzymatic Reduction) KetoEster->Target Reduction/Cyclization Butenolide Method B: Gamma-Butenolide (Asymmetric Hydrogenation) Butenolide->Target H2 Addition AllylAlc Method C: Cinnamyl Alcohol + CO2 (Radical Hydrocarboxylation) AllylAlc->Target Radical Addition

Caption: Strategic disconnections showing the three distinct chemical pathways to the lactone core.

Figure 2: Catalytic Cycle (Rh-Hydrogenation)

A detailed look at the mechanism of the highest-performing method (Method B).

RhCycle Complex1 Rh(I)-Ligand Solvent Complex Complex2 Rh(I)-Substrate Coordination Complex1->Complex2 Substrate Binding Complex3 Oxidative Addition (Rh-H2) Complex2->Complex3 + H2 Complex4 Migratory Insertion (C-H Bond Formed) Complex3->Complex4 Stereo-determining Step Complex5 Reductive Elimination (Product Release) Complex4->Complex5 Complex5->Complex1 - Product

Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of butenolides.

Figure 3: Decision Tree for Method Selection

A guide to help researchers choose the right method based on their specific constraints.

DecisionTree Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale Chirality Is >99% ee required? Scale->Chirality No (Lab Scale) MethodA Method A: Biocatalytic Scale->MethodA Yes (Cost Critical) Novelty Is structure novel/complex? Chirality->Novelty No MethodB Method B: Rh-Hydrogenation Chirality->MethodB Yes (Strict Specs) Novelty->MethodA No (Standard) MethodC Method C: Radical/CO2 Novelty->MethodC Yes (New IP)

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

References

  • Rh-Catalyzed Asymmetric Hydrogenation

    • Dong, X.-Q., et al. "Facile access to chiral

      
      -butyrolactones via rhodium-catalysed asymmetric hydrogenation of 
      
      
      
      -butenolides." Chemical Science, 2021.[1]
  • Biocatalytic Reduction

    • Kalaitzakis, D., et al. "Biocatalytic Synthesis of Lactones.
  • Radical Hydrocarboxylation

    • Mita, T., et al. " -Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion." Precision Chemistry, 2024.
  • General Review of Pharmacological Activity

    • "A Review of the Pharmacological Activities and Recent Synthetic Advances of

      
      -Butyrolactones." Molecules, 2021.[1][2][3]
      

Sources

Comparative

A Comparative Review of the Therapeutic Potential of Substituted Butyrolactones: A Guide for Drug Development Professionals

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the therapeutic potential of three prominent classes of substituted butyrolactones: Butyrolactone I, Butyrolactone II, and α-methylene-γ-butyrolactones. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to explore and expand upon these promising therapeutic leads.

Butyrolactone I: A Multi-faceted Agent with Anti-inflammatory and Anticancer Properties

Butyrolactone I, a compound isolated from the fungus Aspergillus terreus, has demonstrated significant potential as both an anti-inflammatory and an anticancer agent.[2][3] Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and inflammation.

Mechanism of Action: Targeting NF-κB and Cdk1/2

Anti-inflammatory Activity: Butyrolactone I exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory cytokines and mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), Butyrolactone I has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκB.[4] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes such as iNOS and COX-2.[2][4]

Anticancer Activity: The anticancer properties of Butyrolactone I stem from its potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly Cdk1 (also known as cdc2) and Cdk2.[5] These kinases are essential for cell cycle progression. By inhibiting Cdk1/2, Butyrolactone I induces cell cycle arrest at the G2/M phase, ultimately leading to the suppression of tumor cell proliferation.[6] Experimental data shows that Butyrolactone I can inhibit the cdc2 kinase activity in cancer cells at concentrations comparable to its IC50 value for cell growth inhibition.[7]

Therapeutic Potential and Comparative Performance

In vitro studies have demonstrated the efficacy of Butyrolactone I in various cancer cell lines, including non-small-cell and small-cell lung cancer, with IC50 values in the micromolar range.[7] Its anti-inflammatory properties have been validated in cell-based assays and in animal models of nonalcoholic steatohepatitis (NASH), where it reduced inflammation and liver damage.[2][8]

Experimental Protocols

Synthesis of γ-Butyrolactone (General Procedure):

A common method for the synthesis of the γ-butyrolactone core involves the catalytic dehydrogenation of 1,4-butanediol in the gaseous phase.[9][10]

  • Catalyst Preparation: A catalyst comprising copper, chromium, and manganese and/or barium is typically used.[10]

  • Reaction Conditions: The dehydrogenation is carried out at a temperature of 180–300 °C at atmospheric pressure.[11]

  • Purification: The resulting γ-butyrolactone is purified by liquid-gas-phase extraction.

NF-κB Luciferase Reporter Assay:

This assay is used to quantify the inhibition of NF-κB transcriptional activity.[6][10][12]

  • Cell Culture: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct are used.

  • Treatment: Cells are pre-treated with various concentrations of Butyrolactone I for a specified time.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as TNF-α or LPS.

  • Lysis and Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in treated cells compared to untreated, stimulated cells indicates the inhibitory effect of the compound.

Cdc2 Kinase Activity Assay:

This assay measures the inhibitory effect of Butyrolactone I on cdc2 kinase activity.

  • Kinase Source: Cdc2 kinase can be purified from cell lysates or obtained from commercial sources.

  • Substrate: A specific peptide substrate for cdc2 kinase is used.

  • Reaction: The kinase reaction is carried out in the presence of ATP and the substrate, with or without Butyrolactone I.

  • Detection: The phosphorylation of the substrate is quantified, typically using a radioactive or fluorescence-based method. A decrease in substrate phosphorylation in the presence of Butyrolactone I indicates inhibition.

Signaling Pathway Diagram

Caption: Butyrolactone I inhibits the NF-κB signaling pathway.

Butyrolactone II: A Neuroprotective Agent Targeting the Nrf-2/SKN-1 Pathway

Butyrolactone II, another metabolite from Aspergillus terreus, has emerged as a promising neuroprotective agent. Its mechanism of action involves the activation of the Nrf-2/SKN-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[9][13]

Mechanism of Action: Activating the Antioxidant Response

The Nrf-2 (in mammals) and SKN-1 (in C. elegans) transcription factors are master regulators of the antioxidant response.[14] Under normal conditions, Nrf-2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like Butyrolactone II, Nrf-2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[15] Studies in C. elegans have shown that Butyrolactone II induces the nuclear translocation of SKN-1 and upregulates the expression of its downstream target genes, such as gst-4, which is involved in detoxification.[13]

Therapeutic Potential and Comparative Performance

Butyrolactone II has demonstrated significant neuroprotective effects in preclinical models. In C. elegans models of Alzheimer's disease, it has been shown to alleviate Aβ-induced toxicity, improve chemotaxis, and extend lifespan.[9][13] It also exhibits antioxidant activity, with an EC50 value for DPPH radical scavenging of 42.05 μM.[9][13]

Experimental Protocols

Nrf-2/SKN-1 Nuclear Translocation Assay (Immunofluorescence):

This assay visualizes the translocation of Nrf-2/SKN-1 from the cytoplasm to the nucleus.

  • Cell/Organism Culture: Cells (e.g., SH-SY5Y) or organisms (C. elegans) are cultured under standard conditions.

  • Treatment: The cells/organisms are treated with Butyrolactone II for a specified duration.

  • Fixation and Permeabilization: The samples are fixed and permeabilized to allow antibody access.

  • Immunostaining: The samples are incubated with a primary antibody specific for Nrf-2/SKN-1, followed by a fluorescently labeled secondary antibody.

  • Imaging: The localization of the fluorescent signal is observed using a fluorescence microscope. An increase in nuclear fluorescence in treated samples compared to controls indicates translocation.

Signaling Pathway Diagram

Caption: Butyrolactone II activates the Nrf-2 antioxidant response pathway.

α-Methylene-γ-butyrolactones: Potent Anticancer Agents with a Michael Acceptor Moiety

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a large number of natural products with potent biological activities, particularly anticancer effects.[16][17] The presence of the α,β-unsaturated carbonyl system, a Michael acceptor, is crucial for their biological activity, allowing them to covalently interact with nucleophilic residues in target proteins.

Mechanism of Action: Covalent Modification of Key Proteins

The anticancer activity of α-methylene-γ-butyrolactones is often attributed to their ability to covalently modify and inhibit key proteins involved in cancer cell proliferation and survival. One of the primary targets is the NF-κB transcription factor. These compounds can directly bind to cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity and subsequent transcription of anti-apoptotic and pro-inflammatory genes.[18]

Therapeutic Potential and Comparative Performance

Numerous synthetic and natural α-methylene-γ-butyrolactones have demonstrated potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[7][11][19] Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the lactone ring can significantly impact their potency and selectivity.[19] Some derivatives have also shown promise in in vivo animal models of cancer.[14]

Experimental Protocols

Synthesis of α-Methylene-γ-butyrolactones (General Procedure):

A common method for the synthesis of this class of compounds is the Reformatsky reaction.[16]

  • Starting Materials: An appropriate aldehyde or ketone is reacted with ethyl α-(bromomethyl)acrylate in the presence of activated zinc.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF).

  • Cyclization: The intermediate β-hydroxy ester undergoes spontaneous or acid-catalyzed lactonization to form the α-methylene-γ-butyrolactone ring.

In Vivo Anticancer Activity Assessment (Ehrlich Ascites Carcinoma Model):

This model is commonly used to evaluate the in vivo efficacy of potential anticancer agents.[20]

  • Tumor Induction: Swiss albino mice are inoculated intraperitoneally with Ehrlich ascites carcinoma (EAC) cells.

  • Treatment: After tumor development, the mice are treated with the test compound (e.g., an α-methylene-γ-butyrolactone derivative) at different doses for a specified period.

  • Evaluation: The antitumor effect is assessed by monitoring parameters such as tumor volume, tumor weight, viable and non-viable tumor cell count, and the lifespan of the tumor-bearing mice.[20] Hematological and biochemical parameters are also analyzed.

Workflow Diagram

Anticancer_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start_Mat Aldehyde/Ketone + Ethyl α-(bromomethyl)acrylate Reformatsky Reformatsky Reaction Start_Mat->Reformatsky Purification Purification & Characterization (NMR, MS) Reformatsky->Purification Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT-116) Purification->Cell_Lines MTT_Assay Cytotoxicity Assay (MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Animal_Model Ehrlich Ascites Carcinoma Mouse Model IC50->Animal_Model Treatment Compound Administration Animal_Model->Treatment Efficacy_Eval Efficacy Evaluation (Tumor size, Survival) Treatment->Efficacy_Eval

Caption: Workflow for the synthesis and evaluation of α-methylene-γ-butyrolactones.

Comparative Analysis of Therapeutic Potential

Compound Class Primary Therapeutic Area(s) Mechanism of Action Potency (Representative IC50/EC50)
Butyrolactone I Anti-inflammatory, AnticancerNF-κB inhibition, Cdk1/2 inhibitionAnti-inflammatory: IC50 <0.001 μM (COX-2)[21] Anticancer: IC50 ~50 µg/mL (lung cancer cells)[7]
Butyrolactone II NeuroprotectionNrf-2/SKN-1 activationAntioxidant: EC50 = 42.05 μM (DPPH)[9][13]
α-Methylene-γ-butyrolactones Anticancer, Anti-inflammatoryCovalent modification of NF-κB and other proteinsAnticancer: IC50 = 7.68 μM (C. lagenarium)[19] Anti-inflammatory: Low EC50 against NO production[18]

Conclusion and Future Directions

Substituted butyrolactones represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Butyrolactone I stands out for its dual anti-inflammatory and anticancer activities, while Butyrolactone II shows great promise as a neuroprotective agent through its activation of the Nrf-2 pathway. The α-methylene-γ-butyrolactone scaffold, with its reactive Michael acceptor, continues to be a rich source of potent anticancer agents.

The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth in vivo studies are warranted to translate the therapeutic potential of these fascinating molecules into clinical applications.

References

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • Wang, Y., et al. (2022). Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway. Biochemical and Biophysical Research Communications, 626, 167-174. [Link]

  • Someya, A., et al. (1999). Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines. Japanese Journal of Cancer Research, 90(10), 1094-1102. [Link]

  • Li, Y., et al. (2018). Butyrolactone-I from Coral-Derived Fungus Aspergillus terreus Attenuates Neuro-Inflammatory Response via Suppression of NF-κB Pathway in BV-2 Cells. Marine Drugs, 16(6), 202. [Link]

  • Kitagawa, M., et al. (1994). Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase. Oncogene, 9(9), 2549-2557. [Link]

  • Chen, S., et al. (2023). Coral-derived endophytic fungal product, butyrolactone-I, alleviates LPS induced intestinal epithelial cell inflammatory response through TLR4/NF-κB and MAPK signaling pathways: An in vitro and in vivo studies. Frontiers in Cellular and Infection Microbiology, 13, 1135631. [Link]

  • Yang, X., et al. (2025). Neuroprotective Effects of Butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 Pathway Modulation in Caenorhabditis elegans. The Journal of Nutritional Biochemistry, 137, 110107. [Link]

  • Li, Y., et al. (2018). Butyrolactone-I from Coral-Derived Fungus Aspergillus terreus Attenuates Neuro-Inflammatory Response via Suppression of NF-κB Pathway in BV-2 Cells. Marine Drugs, 16(6), 202. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Ramachandran, S., et al. (2022). Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Wang, Y., et al. (2024). Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB. Phytomedicine, 129, 155558. [Link]

  • Yang, X., et al. (2025). Neuroprotective Effects of Butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 Pathway Modulation in Caenorhabditis elegans. The Journal of Nutritional Biochemistry, 137, 110107. [Link]

  • Heindel, N. D., & Minatelli, J. A. (1981). Synthesis and Antibacterial and Anticancer Evaluations of Alpha-Methylene-Gamma-Butyrolactones. Journal of Pharmaceutical Sciences, 70(1), 84-86. [Link]

  • Sagbo, I. J., et al. (2026). Neuroprotective and anti-inflammatory activity of Wyethia species: therapeutic potential for neurodegenerative diseases. Journal of Ethnopharmacology, 359, 118459. [Link]

  • Pajares, M., et al. (2020). The NRF2-KEAP1 signalling pathway in the intestine: A potential therapeutic target for IBD. Antioxidants, 9(10), 992. [Link]

  • Schlewer, G., et al. (1980). Synthesis of .alpha.-methylene-.gamma.-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry, 23(9), 1031-1038. [Link]

  • Mitsubishi Chemical Corporation. (1993). Process for the preparation of gamma-butyrolactone. U.S.
  • Wu, Y., et al. (2016). New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities. Molecules, 21(1), 130. [Link]

  • Zhang, Y., et al. (2024). Protective effects of a novel bicyclic γ-butyrolactone compound against H2O2 or corticosterone-induced neural cell apoptosis. Neurotoxicology, 105, 10-19. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • Feng, J., et al. (2025). Design, Synthesis, and Fungicidal Activity of α-Methylene-γ-Butyrolactone Derivatives Bearing a Diphenyl Ether Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Ramachandran, P. V., et al. (2013). Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities. Bioorganic & Medicinal Chemistry Letters, 23(24), 6911-6914. [Link]

  • E. I. Du Pont de Nemours and Company. (2002). Process for the preparation of α-methylene-γ-butyrolactone and α-methylene-γ-butyrolactone derivatives. U.S.
  • Al-Gharabli, S. I. S., et al. (2022). Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. ACS Medicinal Chemistry Letters, 13(5), 820-827. [Link]

  • Cippitelli, M., & Santoni, A. (2008). New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks. International Journal of Molecular Sciences, 9(11), 2185-2204. [Link]

  • Lee, S. Y., et al. (2018). In Vivo Anti-Tumor Effects of Citral on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. Cancers, 10(10), 356. [Link]

  • Lee, J. Y., et al. (2022). One-Pot Electrosynthesis of Gamma-Butyrolactone (GBL) from Furoic Acid. ACS Catalysis, 12(15), 9400-9407. [Link]

  • Lee, K. H., & Huang, B. R. (2002). Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives. European Journal of Medicinal Chemistry, 37(4), 333-338. [Link]

  • de Oliveira, D. R., et al. (2023). Anti-Cholinesterase and Anti-α-Amylase Activities and Neuroprotective Effects of Carvacrol and p-Cymene and Their Effects on Hydrogen Peroxide Induced Stress in SH-SY5Y Cells. Molecules, 28(7), 2959. [Link]

  • Miller, C. L., et al. (2022). γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. RSC Medicinal Chemistry, 13(10), 1251-1256. [Link]

  • Farmer, J. L., et al. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic & Biomolecular Chemistry, 12(42), 8488-8491. [Link]

  • Segain, J. P., et al. (2000). Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease. Gut, 47(3), 397-403. [Link]

  • Bio-protocol. (n.d.). NF-κB reporter luciferase assay. [Link]

  • Wikipedia. (2024). γ-Hydroxybutyric acid. [Link]

  • Jonak, Z. L., et al. (1995). Anti-tumor activity of mycophenolate mofetil against human and mouse tumors in vivo. International Journal of Cancer, 61(4), 565-570. [Link]

  • Hoffmann, H. M., & Rabe, J. (2002). The renaissance of alpha-methylene-gamma-butyrolactones: new synthetic approaches. Angewandte Chemie International Edition, 41(12), 2064-2089. [Link]

  • Bobek, K. B., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Organic Letters, 24(50), 9301-9305. [Link]

  • Ramachandran, P. V., et al. (2015). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry, 11, 2336-2341. [Link]

  • Sung, B., & Aggarwal, B. B. (2010). Direct Rel/NF-κB inhibitors: structural basis for mechanism of action. Current Opinion in Pharmacology, 10(3), 350-357. [Link]

  • Wang, T., et al. (2021). Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects. Journal of Pharmacopuncture, 24(2), 75-84. [Link]

  • Chen, S., et al. (2023). Corrigendum: Coral-derived endophytic fungal product, butyrolactone-I, alleviates LPS induced intestinal epithelial cell inflammatory response through TLR4/NF-κB and MAPK signaling pathways: An in vitro and in vivo studies. Frontiers in Cellular and Infection Microbiology, 13, 1176589. [Link]

  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 2(2), 52-57. [Link]

  • Zhang, M., et al. (2011). Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner. Inflammation Research, 60(11), 1025-1033. [Link]

  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 52-57. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.